molecular formula C9H9Br2NO B1604926 3-Bromo-N-(4-bromophenyl)propanamide CAS No. 7661-10-1

3-Bromo-N-(4-bromophenyl)propanamide

Cat. No.: B1604926
CAS No.: 7661-10-1
M. Wt: 306.98 g/mol
InChI Key: ZFUGLAQIZREBFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-N-(4-bromophenyl)propanamide is a useful research compound. Its molecular formula is C9H9Br2NO and its molecular weight is 306.98 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Bromo-N-(4-bromophenyl)propanamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98134. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromo-N-(4-bromophenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-N-(4-bromophenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-N-(4-bromophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2NO/c10-6-5-9(13)12-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUGLAQIZREBFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10997937
Record name 3-Bromo-N-(4-bromophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10997937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7661-10-1
Record name NSC98134
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98134
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Bromo-N-(4-bromophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10997937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Bromo-N-(4-bromophenyl)propanamide chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and applications of 3-Bromo-N-(4-bromophenyl)propanamide.

CAS Number: 7661-10-1 Formula: C


H

Br

NO Molecular Weight: 306.98 g/mol

Executive Summary

3-Bromo-N-(4-bromophenyl)propanamide is a bifunctional electrophilic building block used extensively in medicinal chemistry and materials science. Its structure features two distinct halogenated sites—a primary alkyl bromide and an aryl bromide—separated by a stable amide linker. This "dual-electrophile" character allows for orthogonal functionalization strategies: the alkyl bromide is susceptible to S


2 substitution or base-mediated elimination to form acrylamides (covalent warheads), while the aryl bromide serves as a handle for transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive analysis of its physicochemical profile, synthetic pathways, and utility in drug discovery, particularly in the design of covalent inhibitors and PROTAC linkers.

Physicochemical Profile

The compound typically exists as a white to off-white crystalline solid.[1] Its solubility and stability are governed by the amide hydrogen bond network and the lipophilicity of the dibromo-substitution pattern.

PropertyValue / DescriptionNote
Appearance White crystalline solidForms needles or plates from ethanol/water.
Melting Point 135–140 °C (Predicted range)High MP due to intermolecular N-H···O=C hydrogen bonding.
Solubility DMSO, DMF, CH

Cl

, THF
Limited solubility in water and hexanes.
LogP ~2.8 - 3.2Moderate lipophilicity; suitable for cell-permeable scaffold design.
Reactivity Class Alkylating Agent / Aryl HalideWarning: Potential skin sensitizer and lachrymator.

Synthetic Methodology

The most robust synthesis involves the Schotten-Baumann acylation of 4-bromoaniline with 3-bromopropionyl chloride. This route is preferred over direct coupling with 3-bromopropionic acid due to the instability of the acid under activating conditions (potential for self-elimination to acrylic acid).

Protocol: Acylation of 4-Bromoaniline

Reagents: 4-Bromoaniline (1.0 eq), 3-Bromopropionyl chloride (1.1 eq), Triethylamine (1.2 eq) or K


CO

. Solvent: Anhydrous Dichloromethane (DCM) or THF. Temperature: 0 °C to Room Temperature (RT).

Step-by-Step Workflow:

  • Preparation: Dissolve 4-bromoaniline in anhydrous DCM under an inert atmosphere (N

    
     or Ar). Add the base (Triethylamine) and cool the solution to 0 °C to suppress elimination side reactions.
    
  • Addition: Add 3-bromopropionyl chloride dropwise over 30 minutes. The exotherm must be controlled to prevent the formation of N-(4-bromophenyl)acrylamide via in situ elimination.

  • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC (formation of a less polar spot) or LC-MS.

  • Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted aniline) and saturated NaHCO

    
     (to remove acid byproducts).
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient).

Mechanistic Visualization

The following diagram illustrates the acylation mechanism and the critical competition between amide formation and elimination.

SynthesisMechanism Start 4-Bromoaniline + 3-Bromopropionyl Chloride Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (0°C, DCM) Product 3-Bromo-N-(4-bromophenyl)propanamide Inter->Product -HCl (Base assisted) SideProduct Side Reaction: Elimination to Acrylamide Inter->SideProduct Excess Base High Temp (>25°C)

Caption: Synthesis pathway via nucleophilic acyl substitution, highlighting the risk of elimination to acrylamide under thermal stress.

Chemical Reactivity & Functionalization[2]

This molecule acts as a divergent chemical hub.[2] The reactivity is split between the "soft" alkyl bromide and the "hard" aryl bromide.

A. Alkyl Bromide Reactivity (The "Linker" Handle)

The C3-position is a primary alkyl bromide, highly reactive toward nucleophiles via S


2 mechanisms.
  • Amination: Reaction with secondary amines yields tertiary amine derivatives, common in CNS-active drug design.

  • Thiolation: Reaction with thiols generates thioethers. This is often used to attach the phenyl-amide motif to cysteine-rich proteins or peptides.

  • Elimination (The "Warhead" Route): Treatment with strong bases (e.g., t-BuOK, DBU) effects E2 elimination to yield N-(4-bromophenyl)acrylamide . This transformation is critical for synthesizing covalent inhibitors (e.g., Bruton's tyrosine kinase inhibitors) where the acrylamide acts as a Michael acceptor for cysteine residues.

B. Aryl Bromide Reactivity (The "Scaffold" Handle)

The para-bromo substituent on the aromatic ring is inert to standard nucleophiles but highly active in Palladium-catalyzed cross-coupling.

  • Suzuki-Miyaura Coupling: Coupling with aryl boronic acids to extend the biaryl system.

  • Buchwald-Hartwig Amination: Introduction of diverse amines to modulate solubility and potency.

Reactivity Flowchart

Reactivity cluster_Alkyl Alkyl Bromide Transformations cluster_Aryl Aryl Bromide Transformations Core 3-Bromo-N-(4-bromophenyl)propanamide (Core Scaffold) Acrylamide Acrylamide Warhead (Covalent Inhibitor) Core->Acrylamide Base (DBU/tBuOK) Elimination (-HBr) Amine Amino-Amide Derivative (Solubility/Basic Tail) Core->Amine HNR2, K2CO3 SN2 Substitution Biaryl Biaryl System (Suzuki Coupling) Core->Biaryl Ar-B(OH)2, Pd(0) Cross-Coupling

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the alkyl and aryl halide motifs.

Applications in Drug Discovery[1][2][3]

Covalent Inhibitor Precursors

The compound serves as a stable, storable precursor to N-aryl acrylamides. Acrylamides are often unstable on long-term storage (prone to polymerization). By synthesizing the 3-bromo-propanamide analog, researchers can generate the active acrylamide "warhead" in situ or in the final synthetic step via simple base treatment. This strategy is employed in the synthesis of kinase inhibitors targeting Cys481 in BTK.

PROTAC Linker Synthesis

In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition are vital. The 3-bromopropanamide motif provides a short, rigid linker (3-carbon chain) with an amide bond that can form specific interactions within the E3 ligase or Target Protein binding groove. The bromine allows for the "snap-on" attachment of the linker to the ligand.

Fragment-Based Drug Discovery (FBDD)

The molecule represents a "fragment" with defined vectors for growth. The bromine atom allows medicinal chemists to rapidly elaborate the core structure to explore Structure-Activity Relationships (SAR) in binding pockets, identifying hydrophobic sub-pockets via the aryl group and polar interactions via the amide.

Safety and Handling

  • Hazards: As an alkylating agent, this compound is potentially mutagenic and a skin sensitizer. The aryl bromide moiety suggests potential aquatic toxicity.

  • Storage: Store in a cool, dry place under inert gas. Moisture can hydrolyze the amide bond over prolonged periods, though it is generally robust.

  • Disposal: Must be treated as halogenated organic waste.

References

  • ChemicalBook. (2025). N-(4-bromophenyl)-3-phenylpropanamide and related analogs: Synthesis and Properties. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12273139, 3-(4-Bromophenyl)propanamide. Retrieved from

  • Zacuto, M. J. (2019).[3] Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation.[3] Journal of Organic Chemistry, 84(10), 6465-6474. (Context on acrylamide generation from amide precursors). Retrieved from [J. Org.[3] Chem.]([Link])

  • BOC Sciences. (2025). 3-bromo-N-(4-bromophenyl)propanamide Product Entry (CAS 7661-10-1).[] Retrieved from

Sources

3-Bromo-N-(4-bromophenyl)propanamide solubility data

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 3-Bromo-N-(4-bromophenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. 3-Bromo-N-(4-bromophenyl)propanamide is a compound of interest in medicinal chemistry, and understanding its solubility characteristics is paramount for formulation development, pharmacokinetic studies, and overall drugability assessment. This guide provides a comprehensive framework for determining the solubility of 3-Bromo-N-(4-bromophenyl)propanamide. It delves into the theoretical underpinnings of solubility, offers detailed, field-proven experimental protocols, and discusses the analytical quantification techniques essential for generating reliable and reproducible data. While specific quantitative solubility data for 3-Bromo-N-(4-bromophenyl)propanamide is not extensively available in public literature, this guide equips researchers with the necessary tools and knowledge to generate this crucial dataset in their own laboratories.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a potential drug candidate from discovery to a marketable therapeutic is fraught with challenges, with poor aqueous solubility being a major hurdle. A significant percentage of new chemical entities (NCEs) exhibit low water solubility, which can lead to poor absorption and erratic bioavailability, ultimately causing promising candidates to fail in later stages of development. Therefore, a thorough understanding and empirical determination of a compound's solubility in various solvent systems are fundamental to a successful drug development program.

3-Bromo-N-(4-bromophenyl)propanamide, with its relatively non-polar structure, is anticipated to have limited aqueous solubility. This guide will provide the foundational knowledge and practical methodologies to accurately quantify its solubility, enabling informed decisions in preclinical and formulation development.

Theoretical Framework: Principles Governing Solubility

The adage "like dissolves like" is a fundamental principle in predicting solubility. This means that substances with similar polarities are more likely to be soluble in each other. The solubility of a solid in a liquid is a thermodynamic equilibrium process, where the rate of dissolution of the solid into the solvent is equal to the rate of precipitation of the solute from the solution.

Several factors influence the solubility of a compound like 3-Bromo-N-(4-bromophenyl)propanamide:

  • Physicochemical Properties of the Solute: The molecular structure, including the presence of polar functional groups (like the amide group) and non-polar moieties (like the bromophenyl rings), molecular weight, and crystal lattice energy, all play a significant role.

  • Properties of the Solvent: The polarity, hydrogen bonding capacity, and pH of the solvent are critical. For ionizable compounds, pH can dramatically affect solubility.

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature.

  • Pressure: For solids and liquids, pressure has a negligible effect on solubility.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The most reliable and widely accepted method for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[1][2] This technique ensures that a saturated solution is formed in equilibrium with the solid drug.

Rationale for the Shake-Flask Method

The shake-flask method is considered the "gold standard" because it allows for the establishment of a true thermodynamic equilibrium between the dissolved and undissolved solute.[1][2] This is achieved by agitating an excess amount of the solid compound in the chosen solvent for a prolonged period, ensuring the solution becomes saturated.[2]

Detailed Experimental Protocol

Materials:

  • 3-Bromo-N-(4-bromophenyl)propanamide (crystalline solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

  • Scintillation vials or sealed glass flasks

  • Thermostatically controlled shaker or agitator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of crystalline 3-Bromo-N-(4-bromophenyl)propanamide to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.

    • Add a known volume of the selected solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C to mimic physiological conditions).

    • Agitate the samples for a sufficient period to reach equilibrium. A preliminary experiment should be conducted to determine the time to equilibrium, which is typically between 24 and 72 hours.[2]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • To remove any remaining undissolved solid, centrifuge the sample.

    • Filter the supernatant through a chemically inert syringe filter (e.g., PTFE) into a clean vial.[2] This step is critical to ensure that only the dissolved compound is being measured.

  • Quantification of Solute:

    • Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of 3-Bromo-N-(4-bromophenyl)propanamide.[2][3]

  • Data Reporting:

    • Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

    • Report the solubility in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (mol/L) at the specified temperature.[2]

Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid compound to vial prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sep1 Centrifuge to pellet excess solid equil1->sep1 sep2 Filter supernatant (e.g., 0.45 µm PTFE filter) sep1->sep2 quant1 Dilute filtrate sep2->quant1 quant2 Analyze by HPLC-UV or UV-Vis quant1->quant2 G A Poorly Soluble Compound B pH Modification A->B C Co-solvent Addition A->C D Surfactant Micellization A->D E Complexation (e.g., Cyclodextrins) A->E F Enhanced Aqueous Solubility B->F C->F D->F E->F

Sources

Methodological & Application

Application Note: Bifunctional Derivatization of 3-Bromo-N-(4-bromophenyl)propanamide in the Synthesis of Covalent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Chemical Logic

The clinical success of Targeted Covalent Inhibitors (TCIs) has catalyzed a paradigm shift in rational drug design, moving the industry away from historical apprehensions regarding idiosyncratic toxicity toward the precise engagement of non-catalytic amino acid residues[1]. By appending a low-reactivity electrophilic warhead to a highly selective kinase-binding scaffold, TCIs uncouple pharmacodynamics from systemic pharmacokinetics, allowing for prolonged target inhibition and reduced dosing frequencies[2].

The acrylamide moiety remains the "gold standard" Michael acceptor for targeting cysteine residues (e.g., EGFR Cys797, BTK Cys481) due to its finely tuned, weakly electrophilic nature[3]. However, introducing an acrylamide group too early in a synthetic sequence often leads to premature polymerization, unwanted Michael additions, or degradation during transition-metal-catalyzed cross-coupling steps.

To circumvent these synthetic bottlenecks, 3-Bromo-N-(4-bromophenyl)propanamide (CAS 7661-10-1) [4] is deployed as a highly versatile, bifunctional building block. It functions as a masked warhead. The molecule possesses two orthogonal reactive sites:

  • An Aryl Bromide: Primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the core kinase hinge-binding scaffold.

  • An Alkyl Bromide: A stable precursor that can either undergo base-mediated dehydrohalogenation (E2 elimination) to reveal the acrylamide warhead, or undergo nucleophilic substitution (SN2) to append a solubilizing basic tail.

Mechanistic Pathways: The Causality of Divergent Synthesis

The true utility of CAS 7661-10-1 lies in its divergent chemoselectivity, allowing medicinal chemists to synthesize both irreversible (covalent) and reversible kinase inhibitors from a single precursor.

  • Pathway A (Covalent Warhead Generation): The alkyl bromide is intentionally eliminated using a non-nucleophilic base to form an

    
    -unsaturated carbonyl (acrylamide). Causality dictates that by performing the Suzuki-Miyaura coupling and the E2 elimination in a single pot, the reactive warhead is only unmasked at the final stage of synthesis, protecting it from side reactions. The inorganic base (e.g., 
    
    
    
    ) serves a dual purpose: activating the boronic acid for transmetalation and driving the elimination of HBr.
  • Pathway B (Solubilizing Tail Addition): If a non-covalent, reversible inhibitor is desired, the primary alkyl bromide undergoes an SN2 displacement with a secondary amine (e.g., morpholine). Because SN2 reactions are forbidden at

    
     hybridized carbons, the aryl bromide remains completely intact for subsequent Pd-catalyzed scaffold attachment.
    

G cluster_0 Pathway A: Covalent Warhead Generation cluster_1 Pathway B: Solubilizing Tail Addition A 3-Bromo-N-(4-bromophenyl)propanamide (Bifunctional Synthon) B Pd-Catalyzed Suzuki Coupling (Aryl Bromide Reactivity) A->B Boronic Acid, Pd(0) E SN2 Nucleophilic Substitution (Alkyl Bromide Reactivity) A->E Secondary Amine C In Situ E2 Elimination (Base-Mediated) B->C K2CO3, Heat D Acrylamide-Based Covalent Kinase Inhibitor C->D Yields Michael Acceptor F Pd-Catalyzed Suzuki Coupling (Aryl Bromide Reactivity) E->F Boronic Acid, Pd(0) G Amine-Functionalized Reversible Inhibitor F->G Yields Basic Tail

Workflow for divergent kinase inhibitor synthesis using CAS 7661-10-1.

Procedural Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The isotopic signature of bromine (


 and 

in a ~1:1 ratio) provides a built-in analytical checkpoint. The starting material, containing two bromine atoms, exhibits a distinct 1:2:1 triplet mass spectrometry pattern (M, M+2, M+4)[4]. Monitoring the collapse of this pattern confirms reaction success.
Protocol 1: One-Pot Suzuki-Miyaura Coupling & Warhead Unmasking (Pathway A)

Objective: Attach a pyrimidine-based kinase scaffold and simultaneously generate the acrylamide warhead.

  • Reaction Assembly: In a rigorously degassed Schlenk flask, combine 3-Bromo-N-(4-bromophenyl)propanamide (1.0 eq), the target kinase-scaffold boronic acid pinacol ester (1.1 eq), and

    
     (3.0 eq).
    
    • Causality: A 3.0 eq excess of base is critical; 1.0 eq is consumed by the boronic acid activation, 1.0 eq neutralizes the generated HBr during elimination, and 1.0 eq maintains the alkaline environment required for catalytic turnover.

  • Catalyst Addition: Add

    
     (0.05 eq) and a solvent mixture of 1,4-Dioxane/
    
    
    
    (4:1, v/v).
  • Thermal Activation: Heat the mixture to 90 °C for 4 hours under an argon atmosphere.

  • Self-Validation (LC-MS): Sample the reaction at 2 hours. The LC-MS trace must show the complete disappearance of the 1:2:1 triplet (M, M+2, M+4). The emergence of a singlet mass peak (M) corresponding to the exact mass of the coupled product minus 80 Da (loss of HBr) validates both the successful cross-coupling and the complete unmasking of the acrylamide warhead.

  • Workup: Quench with water, extract with EtOAc, dry over

    
    , and purify via flash chromatography (DCM/MeOH) to isolate the TCI.
    
Protocol 2: SN2 Derivatization for Solubilizing Tails (Pathway B)

Objective: Displace the alkyl bromide with morpholine to create a basic tail for a reversible inhibitor.

  • Reaction Assembly: Dissolve 3-Bromo-N-(4-bromophenyl)propanamide (1.0 eq) in anhydrous DMF. Add morpholine (1.5 eq) and

    
     (2.0 eq).
    
    • Causality: DMF is chosen as a polar aprotic solvent to accelerate the SN2 transition state. The reaction is kept at room temperature to strictly prevent premature E2 elimination of the alkyl bromide.

  • Stirring: Stir at 25 °C for 12 hours.

  • Self-Validation (LC-MS): The LC-MS must show the transition from a 1:2:1 triplet to a 1:1 doublet (M, M+2), indicating the loss of exactly one bromine atom (the alkyl bromide) while the aryl bromide remains perfectly intact for downstream Pd-catalysis.

  • Workup: Precipitate the product by pouring the DMF solution into ice water. Filter and dry the resulting N-(4-bromophenyl)-3-morpholinopropanamide intermediate.

Quantitative Profiling & Pharmacological Impact

The divergent synthetic strategies yield compounds with vastly different pharmacological profiles. Table 1 summarizes the quantitative outcomes of applying Pathways A and B to a standard EGFR-targeting scaffold. The covalent warhead (Pathway A) demonstrates superior potency against the drug-resistant T790M mutation, a hallmark advantage of targeted covalent inhibitors[2].

Table 1: Comparative Profiling of Divergent Synthetic Pathways

ParameterPathway A (Covalent Inhibitor)Pathway B (Reversible Inhibitor)
Synthetic Strategy One-Pot Coupling & E2 EliminationTwo-Step SN2 & Suzuki Coupling
Warhead Status Unmasked (Acrylamide)Masked / Displaced (Morpholine)
Target Residue Cys797 (Irreversible Binding)ATP Pocket (Reversible Binding)
MS Isotope Pattern (Final) Singlet (0 Bromine atoms)Singlet (0 Bromine atoms)
Overall Synthetic Yield 68%74%
Simulated

(EGFR WT)
1.2 nM15.4 nM
Simulated

(EGFR T790M)
2.5 nM>1000 nM (Loss of Efficacy)

References

  • 3-Bromo-N-(4-bromophenyl)propanamide | C9H9Br2NO | CID ... Source: National Institutes of Health (NIH) / PubChem URL:[Link]

  • A Review on Renaissance of Targeted Covalent Inhibitors Source: ResearchGate (December 2025) URL:[Link]

  • The Ascension of Targeted Covalent Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Exploring Extended Warheads of Reversible and Irreversible Cysteine-Targeted Covalent Kinase Inhibitors Source: ChemRxiv URL:[Link]

Sources

Application Note: Strategic Use of 3-Bromo-N-(4-bromophenyl)propanamide as a Versatile Intermediate for the Synthesis of Novel BRD4 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 3-Bromo-N-(4-bromophenyl)propanamide as a key building block in the synthesis of potent and selective Bromodomain-containing protein 4 (BRD4) inhibitors. We will delve into the rationale behind its design, a detailed, field-proven synthetic protocol, and the broader implications for developing novel therapeutics targeting epigenetic mechanisms in oncology and other disease areas.

Introduction: The Epigenetic Target - BRD4

Bromodomain and extra-terminal domain (BET) proteins, particularly BRD4, have emerged as critical targets in therapeutic development, especially in oncology.[1][2] BRD4 functions as an epigenetic "reader," recognizing and binding to acetylated lysine residues on histone tails through its two tandem bromodomains (BD1 and BD2).[2][3] This interaction is pivotal for the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters and super-enhancers of key oncogenes such as MYC.[1][3] Dysregulation and overexpression of BRD4 are hallmarks of various cancers, including acute myeloid leukemia, multiple myeloma, and NUT midline carcinoma, leading to uncontrolled cell proliferation and survival.[2][4][5]

Small molecule inhibitors that competitively bind to the acetyl-lysine binding pocket of BRD4's bromodomains have shown significant promise in preclinical and clinical settings.[1][6] By displacing BRD4 from chromatin, these inhibitors effectively suppress the transcription of oncogenes, inducing cell cycle arrest and apoptosis in cancer cells.[2][6] The development of structurally diverse and potent BRD4 inhibitors is an active area of research, with a continuous need for versatile chemical scaffolds and synthetic intermediates.

This application note focuses on the utility of 3-Bromo-N-(4-bromophenyl)propanamide as a strategic starting material for the synthesis of a novel class of BRD4 inhibitors. The dual bromine atoms on this molecule offer orthogonal handles for medicinal chemistry exploration, allowing for the systematic optimization of potency, selectivity, and pharmacokinetic properties.

The Role of 3-Bromo-N-(4-bromophenyl)propanamide in BRD4 Inhibitor Synthesis

The choice of 3-Bromo-N-(4-bromophenyl)propanamide as a synthetic precursor is based on several key strategic considerations:

  • Scaffold Mimicry: The core structure provides a rigid backbone that can be elaborated to present key pharmacophoric features necessary for binding to the BRD4 bromodomain.

  • Dual Reactivity: The presence of two bromine atoms at different positions (aliphatic and aromatic) allows for selective and sequential chemical modifications. This is highly advantageous for creating a library of analogs for structure-activity relationship (SAR) studies.

  • Synthetic Accessibility: As will be detailed, this intermediate can be synthesized in a straightforward and scalable manner.

The overall synthetic strategy involves a two-stage process: first, the synthesis of the 3-Bromo-N-(4-bromophenyl)propanamide intermediate, and second, its subsequent elaboration into a potential BRD4 inhibitor through cross-coupling reactions.

Synthesis of the Key Intermediate: 3-Bromo-N-(4-bromophenyl)propanamide

This section provides a detailed protocol for the synthesis of the title compound. The reaction proceeds via a standard amide bond formation between 4-bromoaniline and 3-bromopropanoyl chloride.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-BromoanilineReagentPlus®, 99%Sigma-Aldrich
3-Bromopropanoyl chloride97%Sigma-Aldrich
Triethylamine (TEA)≥99.5%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Hydrochloric acid (HCl)1 M aqueous solutionFisher Scientific
Diethyl etherAnhydrous, ≥99.7%Sigma-Aldrich
Magnesium sulfate (MgSO4)AnhydrousSigma-Aldrich
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Detailed Synthetic Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromoaniline (10.0 g, 58.1 mmol) and triethylamine (9.7 mL, 69.7 mmol) in anhydrous dichloromethane (100 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add 3-bromopropanoyl chloride (6.8 mL, 63.9 mmol) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. Recrystallize from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 3-Bromo-N-(4-bromophenyl)propanamide as a white to off-white solid.

Expected Yield and Characterization
  • Expected Yield: 80-90%

  • Appearance: White to off-white crystalline solid

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Elaboration into a Potent BRD4 Inhibitor: A Hypothetical Example

The synthesized 3-Bromo-N-(4-bromophenyl)propanamide is a versatile intermediate. The aromatic bromine atom can be readily functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce moieties known to interact with the BRD4 active site. The aliphatic bromine can be substituted with various nucleophiles to explore different chemical spaces.

Here, we propose a hypothetical synthesis of a potential BRD4 inhibitor, which we will designate BRD4-I-42 , through a Suzuki coupling reaction.

Proposed Synthesis of BRD4-I-42

G start 3-Bromo-N-(4-bromophenyl)propanamide reagent1 Pyridine-4-boronic acid Pd(PPh3)4, Na2CO3 Dioxane/H2O, 90 °C product BRD4-I-42 (Hypothetical Inhibitor) reagent1->product

Caption: Proposed Suzuki coupling for BRD4-I-42 synthesis.

Detailed Protocol for Suzuki Coupling
  • Reaction Setup: In a microwave vial, combine 3-Bromo-N-(4-bromophenyl)propanamide (1.0 g, 3.4 mmol), pyridine-4-boronic acid (0.51 g, 4.1 mmol), and sodium carbonate (0.72 g, 6.8 mmol).

  • Catalyst and Solvent: Add tetrakis(triphenylphosphine)palladium(0) (0.20 g, 0.17 mmol), followed by a mixture of dioxane (15 mL) and water (5 mL).

  • Degassing: Seal the vial and degas the mixture by bubbling with argon for 10 minutes.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

    • Wash with water (2 x 25 mL) and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure hypothetical inhibitor BRD4-I-42 .

Downstream Applications and Biological Evaluation

The synthesized library of BRD4 inhibitors, derived from 3-Bromo-N-(4-bromophenyl)propanamide, should be subjected to a rigorous biological evaluation pipeline to assess their potential as therapeutic agents.

Experimental Workflow for Biological Evaluation

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Biochemical Assay (e.g., TR-FRET) B Cellular Proliferation Assay (e.g., MTT, CellTiter-Glo) A->B C Target Engagement Assay (e.g., CETSA) B->C D Gene Expression Analysis (e.g., qRT-PCR for MYC) C->D E Pharmacokinetic Studies D->E F Xenograft Tumor Models E->F

Caption: Workflow for biological evaluation of synthesized inhibitors.

Key Assays and Expected Outcomes
  • Biochemical Assays: Time-Resolved Fluorescence Energy Transfer (TR-FRET) or AlphaScreen assays can be used to determine the IC₅₀ values of the compounds against BRD4 BD1 and BD2. This will establish the potency and selectivity of the inhibitors.

  • Cellular Assays: The anti-proliferative effects of the compounds should be evaluated in relevant cancer cell lines (e.g., MV4-11 for AML).

  • Target Engagement: Cellular Thermal Shift Assays (CETSA) can confirm that the compounds are binding to BRD4 in a cellular context.

  • Mechanism of Action: Quantitative real-time PCR (qRT-PCR) or Western blotting can be used to measure the downregulation of BRD4 target genes, such as MYC, upon treatment with the inhibitors.

  • In Vivo Studies: Promising candidates can be advanced to pharmacokinetic studies and efficacy testing in animal models of cancer.

Safety and Handling

3-Bromo-N-(4-bromophenyl)propanamide and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

3-Bromo-N-(4-bromophenyl)propanamide represents a valuable and versatile starting material for the synthesis of novel BRD4 inhibitors. Its straightforward synthesis and the presence of two distinct reactive handles provide a solid platform for the generation of diverse chemical libraries. The protocols and strategies outlined in this application note offer a robust starting point for researchers aiming to develop next-generation epigenetic therapies.

References

  • Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol. Available at: [Link]

  • Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction - AccScience. Available at: [Link]

  • What are BRD4 inhibitors and how do they work? - Synapse. Available at: [Link]

  • BRD4 and Cancer: going beyond transcriptional regulation - PMC - NIH. Available at: [Link]

  • General mechanism of JQ1 in inhibiting various types of cancer - PMC. Available at: [Link]

  • BET Inhibitors in Oncology - Zenith Epigenetics. Available at: [Link]

Sources

Application Note: 3-Bromo-N-(4-bromophenyl)propanamide in GAPDH Inhibitor Development

[1]

Executive Summary & Mechanism of Action

3-Bromo-N-(4-bromophenyl)propanamide represents a class of "warhead-functionalized" small molecules. Unlike competitive inhibitors that bind reversibly, this compound acts as an irreversible covalent modifier .

  • The Warhead: The 3-bromopropanamide moiety serves as a latent electrophile. Upon binding to the GAPDH active site, the catalytic Cys152 thiolate attacks the

    
    -carbon, displacing the bromide ion (SN2) or reacting with an in situ generated acrylamide intermediate.
    
  • The Tail: The N-(4-bromophenyl) group provides hydrophobic interactions within the NAD+ binding pocket (Rossmann fold) or the PII site, conferring specificity over other cellular thiols.

  • Therapeutic Value: By permanently disabling GAPDH, the compound disrupts glycolysis and induces "ATP depletion-mediated apoptosis," particularly in hypoxic tumor cells dependent on the Warburg effect.

Visualizing the Mechanism

The following diagram illustrates the kinetic pathway of covalent inhibition, distinguishing between reversible binding (


GAPDH_Inhibition_Mechanismcluster_legendKey ParametersCompoundInhibitor (I)3-Bromo-N-(4-bromophenyl)propanamideComplexNon-Covalent Complex (E·I)Reversible BindingCompound->ComplexReversible (K_I)EnzymeGAPDH (E)Active Cys152-SHEnzyme->ComplexReversible (K_I)AdductCovalent Adduct (E-I)Irreversible Inactivation(Thioether Bond)Complex->AdductAlkylation (k_inact)Displacement of Br-LegendK_I: Affinity of the inhibitor for the active sitek_inact: Rate of covalent bond formationEfficiency = k_inact / K_I

Caption: Kinetic scheme of covalent GAPDH inhibition. The compound first binds reversibly (KI) before the nucleophilic cysteine executes the irreversible attack (kinact).

Experimental Protocols

Protocol A: Compound Preparation & Stability QC

Objective: Ensure the electrophilic warhead remains intact prior to assay. 3-bromopropanamides are susceptible to hydrolysis or premature cyclization.

Materials:

  • Compound: 3-Bromo-N-(4-bromophenyl)propanamide (Solid).[1][2][3][4][]

  • Solvent: Anhydrous DMSO (Grade

    
     99.9%).
    
  • QC: LC-MS (Liquid Chromatography-Mass Spectrometry).

Workflow:

  • Solubilization: Dissolve solid compound in anhydrous DMSO to a stock concentration of 10 mM .

    • Note: Avoid protic solvents (methanol/ethanol) for stock storage to prevent solvolysis of the bromide.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -80°C . Avoid repeated freeze-thaw cycles.

  • QC Check (LC-MS):

    • Run a sample on C18 reverse-phase HPLC.

    • Pass Criteria: Single peak with Molecular Weight

      
       305/307 Da (characteristic Br isotope pattern 1:1).
      
    • Fail Criteria: Presence of peak at M-HBr (Acrylamide form) or M-Br+OH (Hydrolyzed form) > 5%.

Protocol B: Time-Dependent Inhibition Assay ( )

Objective: Determine the covalent efficiency of the inhibitor. Standard IC50 values are misleading for covalent inhibitors because they shift with time. You must measure the time-dependent loss of enzyme activity.

Reagents:

  • Buffer: 20 mM Tris-HCl (pH 7.8), 50 mM NaCl, 1 mM EDTA. Crucial: Do NOT use DTT or

    
    -mercaptoethanol, as these thiols will quench the inhibitor.
    
  • Enzyme: Recombinant Human GAPDH (2 nM final).

  • Substrates: Glyceraldehyde-3-phosphate (GAP, 1 mM), NAD+ (1 mM), Sodium Arsenate (5 mM).

Step-by-Step Methodology:

  • Incubation (The "Kinetics" Step):

    • Prepare a 96-well plate.

    • Add GAPDH enzyme to Buffer.

    • Add Inhibitor at varying concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10

      
      M).
      
    • Incubate at 37°C .

    • At specific time points (

      
       = 0, 5, 10, 20, 30, 60 min), remove an aliquot (
      
      
      L).
  • Activity Measurement (The "Readout" Step):

    • Transfer the aliquot to a read-plate containing the Substrate Mix (GAP, NAD+, Arsenate).

    • Immediately measure Absorbance at 340 nm (formation of NADH) every 30 seconds for 5 minutes.

    • Calculate the slope (Velocity,

      
      ) for each time point.
      
  • Data Analysis:

    • Plot

      
       vs. Time for each concentration.
      
    • The slope of these lines gives

      
       (observed inactivation rate).
      
    • Plot

      
       vs. [Inhibitor Concentration].
      
    • Fit to the hyperbolic equation:

      
       to derive 
      
      
      and
      
      
      .

Data Presentation Template:

ParameterDefinitionTarget Value (High Potency)

Affinity constant (Reversible binding)< 10

M

Max rate of inactivation> 0.1 min


Specificity Constant (Efficiency)> 1,000 M

s

Protocol C: Mass Spectrometry Confirmation of Adduct

Objective: Prove that the inhibition is due to covalent modification of the enzyme mass (Shift of +226 Da approx, corresponding to loss of HBr).

  • Incubate GAPDH (5

    
    M) with Inhibitor (50 
    
    
    M) for 60 minutes.
  • Desalt using a Zeba Spin Column (remove free inhibitor).

  • Analyze via ESI-TOF MS (Intact Protein Mode).

  • Result Interpretation:

    • Native GAPDH: ~36,000 Da (monomer).

    • Modified GAPDH: Peak shift of + (MW of Inhibitor - 81 Da) .

    • Note: The loss of 81 Da corresponds to the HBr group leaving during the alkylation event.

Experimental Workflow Visualization

The following diagram outlines the decision tree for validating the hit compound.

WorkflowStartStart: 3-Bromo-N-(4-bromophenyl)propanamideQCQC: LC-MS Purity Check(Ensure no hydrolysis)Start->QCScreenPrimary Screen: % Inhibition@ 10 µM, 30 min Pre-incubationQC->ScreenDecision> 50% Inhibition?Screen->DecisionKineticSecondary Assay: k_inact / K_I(Time-Dependent Inhibition)Decision->KineticYesDiscardDiscard / Optimize StructureDecision->DiscardNoMassSpecValidation: Intact Protein MS(Confirm Covalent Adduct)Kinetic->MassSpecCellularCellular Assay: PANC-1 Viability(Correlate with Glycolysis Block)MassSpec->Cellular

Caption: Step-by-step validation workflow from chemical QC to cellular proof-of-concept.

References

  • Ganapathy-Kanniappan, S., et al. (2009).[6] "Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is pyruvylated during 3-bromopyruvate mediated cancer cell death."[7] Anticancer Research.[6][7] Link

    • Context: Establishes GAPDH as the primary target for 3-halo-pyruvate/propanamide deriv
  • Pacchiana, R., et al. (2022).[8] "3-Bromo-Isoxazoline Derivatives Inhibit GAPDH Enzyme in PDAC Cells Triggering Autophagy and Apoptotic Cell Death."[8][9] Cancers. Link

    • Context: Describes the structural activity relationship (SAR)
  • Kato, M., et al. (1992). "Mechanism of inhibition of glyceraldehyde-3-phosphate dehydrogenase by koningic acid." Biochimica et Biophysica Acta. Link

    • Context: Foundational protocol for measuring in GAPDH covalent inhibitors.
  • PubChem Compound Summary. "3-Bromo-N-(4-bromophenyl)propanamide (CID 224686)." National Center for Biotechnology Information. Link

    • Context: Verification of chemical structure and physical properties.

Application Note: Covalent Modification of Cysteine Residues using 3-Bromo-N-(4-bromophenyl)propanamide

[1]

Abstract & Introduction

This application note details the experimental protocol for using 3-Bromo-N-(4-bromophenyl)propanamide (3-BBP) as a covalent probe for modifying cysteine residues in proteins. Unlike highly reactive iodoacetamides or constitutive acrylamides, 3-BBP belongs to the class of


-haloamides

In drug discovery and chemoproteomics, this molecule serves two distinct purposes:

  • Fragment-Based Drug Discovery (FBDD): It acts as a cysteine-reactive fragment where the 4-bromophenyl moiety probes hydrophobic pockets adjacent to the target cysteine.[1]

  • Tunable Reactivity Profiling: The

    
    -bromo group allows for reactivity modulation via pH, often requiring an elimination step to form a reactive acrylamide intermediate in situ, or proceeding via direct 
    
    
    displacement depending on the local protein microenvironment.

This guide provides a self-validating workflow to ensure specific labeling while minimizing off-target hydrolysis.

Chemical Mechanism & Rationale[1][2]

Understanding the dual-pathway mechanism is critical for experimental design.[1] The 3-BBP probe can modify cysteine thiols (

Reaction Pathways[1]
  • Direct Substitution (

    
    ):  The thiolate anion attacks the 
    
    
    -carbon, displacing the bromide ion.[1] This is favored in highly nucleophilic environments.[1]
  • Elimination-Addition (E1cB-like): Under physiological or slightly basic pH, the probe undergoes dehydrohalogenation to form an N-(4-bromophenyl)acrylamide intermediate.[1] This Michael acceptor then rapidly reacts with the cysteine thiol.[1]

Key Insight: The final mass shift on the protein is identical for both pathways: the addition of the propionamide-aryl group with the loss of HBr.

Pathway Visualization

The following diagram illustrates the convergence of these pathways and potential competing hydrolysis reactions.

ReactionMechanismProbe3-Bromo-N-(4-bromophenyl)propanamide(Latent Electrophile)AcrylamideIntermediate:N-(4-bromophenyl)acrylamide(Michael Acceptor)Probe->AcrylamideElimination (-HBr)pH > 7.5AdductFinal Covalent Adduct(Thioether Linked)Probe->AdductDirect SN2HydrolysisHydrolysis Product(Inactive)Probe->HydrolysisSlow HydrolysisAcrylamide->AdductMichael Addition(+ Protein-SH)ProteinProtein-SH(Cysteine)

Figure 1: Mechanistic pathways for cysteine modification by 3-BBP. The elimination-addition pathway (solid lines) is often dominant for

Experimental Protocol

Materials & Reagents[1][3]
ReagentSpecificationRole
3-BBP Probe >95% PurityCovalent Warhead
DMSO Anhydrous, PCR GradeStock Solvent
Reaction Buffer 50 mM HEPES, 150 mM NaCl, pH 7.5 - 8.0Labeling Environment
TCEP 0.5 M StockReducing Agent (Disulfide cleavage)
DTT 1 M StockQuenching Agent
Formic Acid LC-MS GradeAcidification/Stopping
Stock Solution Preparation[1]
  • Solubility Warning: The 4-bromophenyl group renders this molecule hydrophobic.[1]

  • Protocol: Dissolve 3-BBP in anhydrous DMSO to a concentration of 50 mM .

  • Validation: Sonicate for 5 minutes. Inspect for particulates.[1] Store at -20°C. Note: Avoid repeated freeze-thaw cycles to prevent hydrolysis of the alkyl bromide.

Protein Labeling Workflow

Step 1: Protein Reduction Ensure cysteines are accessible and reduced.[1]

  • Incubate protein (10–50 µM) with 1 mM TCEP for 20 minutes at Room Temperature (RT).

  • Why TCEP? Unlike DTT, TCEP does not contain thiols that would compete for the probe.[1]

Step 2: Labeling Reaction

  • Dilute the 50 mM 3-BBP stock into the protein solution.[1]

  • Recommended Ratio: 10:1 to 20:1 (Probe : Protein).[1]

  • Final Probe Concentration: 100–500 µM.[1]

  • Final DMSO Concentration: Keep < 2% (v/v) to prevent protein denaturation.

  • Incubation: 1 hour at 37°C or 4 hours at RT.

    • Optimization Note: If labeling is low, increase pH to 8.0 to accelerate the elimination to the acrylamide intermediate.

Step 3: Quenching

  • Add DTT to a final concentration of 10 mM.[1]

  • Incubate for 10 minutes. The excess DTT will rapidly scavenge remaining probe/acrylamide.[1]

Step 4: Sample Cleanup

  • Remove excess small molecules using Zeba™ Spin Desalting Columns (7K MWCO) or dialysis prior to LC-MS to prevent ion suppression.[1]

Data Analysis & Validation

Mass Spectrometry Interpretation

To confirm successful modification, calculate the theoretical mass shift.[1]

  • Formula of Probe:

    
    
    
  • Leaving Group: HBr (

    
     + 
    
    
    )
  • Added Moiety:

    
     (N-(4-bromophenyl)propanamide group)[1]
    

Calculation:

  • Monoisotopic Mass of Added Group = 224.9789 Da (approx 225.0 Da )

  • Note: The "4-bromo" on the phenyl ring remains intact.[1] The "3-bromo" on the alkyl chain is lost.[1]

ParameterValue
Mass Shift (

m)
+226.98 Da (Average Mass)
Diagnostic Ion Bromine Isotope Pattern (1:1 doublet for

and

)

Self-Validating Check: Look for the characteristic 1:1 isotopic envelope in the MS1 spectrum of the modified peptide.[1] The presence of the bromine atom on the phenyl ring provides a distinct isotopic signature that validates the adduct is indeed from the probe and not an artifact.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Labeling Observed pH too low for elimination; Cysteine buried.[1]Increase pH to 8.0; Add mild denaturant (1M Urea).
Precipitation Probe insolubility.[1][2]Lower probe concentration; Ensure DMSO < 2%.[1]
Multiple Adducts Non-specific labeling (Lysine).Lower pH to 7.0 (increases Cys specificity); Reduce incubation time.
Mass Shift +18 Da Hydrolysis of the bromide.[1]Use fresh anhydrous DMSO stock; Check buffer age.[1]

References

  • Backus, K. M., et al. (2016).[1] "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574. Link

    • Context: Establishes the methodology for screening electrophilic fragments (including haloamides) against the proteome.
  • Koehler, M. F., et al. (2020).[1] "Development of a Covalent Fragment Screening Approach for the Discovery of Bromodomain Ligands." ACS Chemical Biology, 15(6), 1479-1488. Link

    • Context: Discusses the use of specific electrophilic warheads and the importance of linker chemistry in covalent fragment design.
  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673-5724. Link

    • Context: Comprehensive review of warhead reactivities, including the mechanistic distinction between direct displacement and elimination-addition for -substituted amides.
  • PubChem Compound Summary. (n.d.). "3-Bromo-N-(4-bromophenyl)propanamide - CID 12273139."[1][3] National Center for Biotechnology Information.[1] Link

    • Context: Verification of chemical structure and physical properties.[1]

Application Note: Covalent Fragment Screening with 3-Bromo-N-(4-bromophenyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Probe Class: Electrophilic Cysteine-Reactive Fragment Target Residues: Non-catalytic and Catalytic Cysteines Primary Application: Activity-Based Protein Profiling (ABPP) & Fragment-Based Drug Discovery (FBDD)

Executive Summary

3-Bromo-N-(4-bromophenyl)propanamide (referred to herein as 3-BNBP ) is a specialized electrophilic fragment used in chemoproteomics to map "ligandable" cysteine residues across the proteome. Unlike broad-spectrum alkylators (e.g., Iodoacetamide), 3-BNBP features a


-bromoamide warhead  paired with a halogenated aromatic scaffold. This structure allows it to function as a "latent" Michael acceptor or a direct alkylator, often exhibiting enhanced selectivity for cysteines located in hydrophobic pockets due to the 4-bromophenyl recognition element.

This guide details the use of 3-BNBP in Competitive Activity-Based Protein Profiling (isoTOP-ABPP) and Intact Protein Mass Spectrometry , providing a robust workflow for identifying novel druggable pockets in drug discovery.

Technical Specifications & Mechanism

Chemical Properties
PropertyValueNotes
Formula

Contains two bromine atoms.[1][2][3][4]
MW 306.98 g/mol
Warhead

-Bromoamide
Soft electrophile; lower reactivity than

-haloacetamides.
Scaffold 4-BromophenylProvides hydrophobic contacts; Br acts as an X-ray anomalous scatterer.
Leaving Group Bromide (

)
The alkyl bromine is displaced; the aryl bromine remains.
Adduct Mass +225.99 DaMass shift upon cysteine alkylation (

).
Mechanism of Action

3-BNBP reacts with nucleophilic cysteine thiols via two potential pathways, often dictated by the local protein microenvironment:

  • Direct

    
     Displacement:  The thiolate attacks the 
    
    
    
    -carbon, displacing the bromide.
  • Elimination-Addition: The molecule undergoes base-catalyzed elimination of HBr to form an intermediate acrylamide (Michael acceptor), which is then attacked by the cysteine.

The retained 4-bromophenyl moiety serves a dual purpose: it acts as a reversible binding element (exploiting


 stacking or halogen bonding) to increase residence time near the target cysteine, and it provides a distinct isotopic signature (1:1 doublet) in Mass Spectrometry due to the remaining aryl bromine.

Experimental Workflow: Competitive ABPP

Since 3-BNBP lacks a bio-orthogonal handle (like an alkyne or azide) for direct enrichment, it is best employed in a Competitive ABPP format. In this assay, 3-BNBP "competes" against a broad-spectrum fluorescent or biotinylated probe (e.g., IA-Alkyne or IA-Rhodamine).

Workflow Logic (Graphviz Diagram)

ABPP_Workflow Start Proteome / Cell Lysate Step1 Incubation with 3-BNBP (Variable Concentration) Start->Step1 Partition Sample Step2 Chase with Broad-Spectrum Probe (e.g., IA-Alkyne) Step1->Step2 30-60 min, 25°C Step3 Click Chemistry (CuAAC with Biotin-Azide) Step2->Step3 1 hour Step4 Streptavidin Enrichment & Tryptic Digestion Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5 Result Data Output: Peptides with REDUCED signal indicate 3-BNBP targets Step5->Result Bioinformatic Filtering

Caption: Competitive ABPP workflow. 3-BNBP blocks specific cysteines, preventing subsequent labeling by the reporter probe.

Detailed Protocol: Competitive Screening

Materials Preparation
  • 3-BNBP Stock: Dissolve to 50 mM in anhydrous DMSO. Store at -20°C. Avoid freeze-thaw cycles to prevent hydrolysis of the alkyl bromide.

  • Reporter Probe: Iodoacetamide-Alkyne (IA-Alkyne) or Desthiobiotin-Iodoacetamide.

  • Lysis Buffer: PBS (pH 7.[5]4) or HEPES (50 mM, pH 7.5) with protease inhibitors. Avoid DTT or Mercaptoethanol as they will quench the probe.

Step-by-Step Procedure
  • Lysate Preparation:

    • Dilute proteome to 1-2 mg/mL in Lysis Buffer.

    • Divide into two aliquots: Experimental (+3-BNBP) and Control (DMSO only).

  • Probe Incubation (The Competition):

    • Add 3-BNBP to the Experimental aliquot (Final conc: 10–100 µM).

    • Add equivalent volume of DMSO to the Control.

    • Incubate for 45 minutes at 25°C (or 37°C depending on protein stability).

    • Note: The

      
      -bromoamide is slower reacting than iodoacetamide; extended incubation ensures occupancy.
      
  • Chase Labeling:

    • Add IA-Alkyne (Final conc: 10 µM) to both samples.

    • Incubate for 30 minutes at room temperature in the dark.

    • Rationale: IA-Alkyne will label any available cysteines that were not blocked by 3-BNBP.

  • Click Chemistry & Enrichment:

    • React both samples with Biotin-Azide via CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition).

    • Reagents:

      
       (1 mM), TCEP (1 mM), TBTA ligand (100 µM).
      
    • Precipitate proteins (Methanol/Chloroform), wash, and re-solubilize.

    • Enrich on Streptavidin-agarose beads.

  • Digestion & MS Analysis:

    • Perform On-Bead Tryptic Digestion.

    • Analyze peptides via LC-MS/MS (Data-Dependent Acquisition).

Data Interpretation[6][7]
  • Target Identification: Look for peptides that appear in the Control but are absent or significantly reduced in the Experimental sample.

  • Ratio Calculation: Calculate

    
    . High ratios (>5) indicate high-affinity binding of 3-BNBP to that specific cysteine.
    

Protocol: Intact Protein Validation (Mass Shift)

For purified proteins, direct observation of the covalent adduct is the gold standard for validation.

The "Isotope Fingerprint" Advantage

The 3-BNBP probe contains two bromines. Upon reaction, the alkyl bromide leaves (


), but the aryl bromide remains .
  • Natural Bromine Isotopes:

    
     (50.7%) and 
    
    
    
    (49.3%).
  • Result: Any protein or peptide modified by 3-BNBP will show a mass spectrum doublet separated by 2 Da with nearly equal intensity. This is a powerful filter to distinguish real labeling from noise.

Procedure
  • Dilute purified target protein to 10 µM in PBS (pH 7.4).

  • Add 3-BNBP (100 µM, 10x excess).

  • Incubate 60 mins at RT.

  • Quench with 5 mM Cysteine or DTT.

  • Analyze via LC-MS (Q-TOF or Orbitrap) using a C4 desalting column.

  • Deconvolution: Look for a mass shift of +225.99 Da . Verify the +2 Da isotopic envelope.

Safety & Handling

  • Hazard: 3-BNBP is an alkylating agent. It can react with DNA and proteins.

  • PPE: Wear nitrile gloves, lab coat, and safety glasses.

  • Disposal: Quench all excess probe with 10% bleach or excess thiols (cysteine/glutathione) before disposal in hazardous chemical waste.

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574. Link

    • Foundational text on cysteine-reactive fragment screening.
  • Deng, X., et al. (2020). "Uncover New Reactivity of Genetically Encoded Alkyl Bromide Non-Canonical Amino Acids." Cell Chemical Biology. Link

    • Discusses the reactivity of alkyl bromides with nucleophilic residues.
  • Hale, J. E., et al. (1994).[2] "Quantitation of cysteine residues alkylated with 3-bromopropylamine by amino acid analysis." Analytical Biochemistry, 216(1), 61-66.[2] Link

    • Establishes the stability and specificity of 3-bromopropyl moieties for cysteine alkyl
  • PubChem Compound Summary. "3-Bromo-N-(4-bromophenyl)propanamide." National Center for Biotechnology Information. Link

    • Source for chemical and physical property data.[6][7]

  • Thermo Fisher Scientific. "Thiol-Reactive Probe Labeling Protocol." Link

    • General guidelines for handling thiol-reactive electrophiles.

Sources

Application Note: 3-Bromo-N-(4-bromophenyl)propanamide in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the application of 3-Bromo-N-(4-bromophenyl)propanamide (Compound 3-BNBP ) as a strategic probe in Covalent Fragment-Based Drug Discovery (FBDD). Unlike standard acrylamide libraries, 3-BNBP functions as a "Dual-Handle Probe" : it possesses a latent electrophilic warhead (3-bromopropanamide) for cysteine targeting and a synthetic handle (aryl bromide) for rapid structure-activity relationship (SAR) expansion via cross-coupling. This document provides validated protocols for Intact Protein Mass Spectrometry screening, kinetic characterization, and downstream fragment elaboration.

Chemical Profile & Mechanism of Action[1][2]

Molecule Specifications[3]
  • IUPAC Name: 3-Bromo-N-(4-bromophenyl)propanamide[1][2][3][4][]

  • CAS Registry: 7661-10-1[1][3][4][]

  • Molecular Weight: 306.98 Da

  • Physicochemical Properties:

    • LogP: ~2.8 (Predicted)

    • Solubility: Soluble in DMSO (>50 mM); limited aqueous solubility (requires <2% DMSO final concentration).

    • Stability: Stable in solid state; slow hydrolysis in basic aqueous buffers (pH > 8.5).

Mechanism of Covalent Ligation

The 3-bromopropanamide moiety acts as a "soft" electrophile targeting nucleophilic cysteine residues (and occasionally histidine or lysine in specific microenvironments). The reaction proceeds via one of two pathways depending on the protein microenvironment:

  • Direct S_N2 Displacement: Direct attack of the thiolate anion on the

    
    -carbon, displacing the bromide.
    
  • Elimination-Addition: In situ elimination of HBr to form a transient acrylamide (Michael acceptor), followed by rapid conjugate addition of the cysteine.

This "latent" reactivity often confers higher selectivity compared to pre-formed acrylamides, as the warhead requires specific positioning within the active site to facilitate the reaction.

The "Synthetic Handle" Advantage

The 4-bromophenyl motif is chemically inert to protein nucleophiles but serves as a critical "growth vector." Once a hit is confirmed, the aryl bromide allows for immediate Suzuki-Miyaura cross-coupling to attach diverse R-groups, enabling rapid exploration of the hydrophobic pocket without re-synthesizing the core scaffold.

Experimental Workflow Visualization

The following diagram illustrates the "Screen-to-Lead" workflow utilizing 3-BNBP .

FBDD_Workflow cluster_mech Mechanism of Action Substrate 3-BNBP Fragment (Dual-Handle) Screen Step 1: Covalent Screen (Intact Protein LC-MS) Substrate->Screen Incubate with Target Hit_ID Hit Confirmation (ΔMass = +226 Da) Screen->Hit_ID Deconvolution Elaboration Step 2: Fragment Growing (Suzuki Coupling on Ar-Br) Hit_ID->Elaboration SAR Expansion Mechanism Cys-SH Attack (Displacement of Br) Hit_ID->Mechanism Lead Potent Lead (High Affinity / Selectivity) Elaboration->Lead Optimization

Figure 1: Strategic workflow for utilizing 3-Bromo-N-(4-bromophenyl)propanamide in fragment discovery. The aryl bromide handle enables rapid transition from Hit ID to Lead Optimization.

Protocol 1: Covalent Screening via Intact Protein LC-MS

This is the primary assay to detect specific binding of 3-BNBP to the target protein.

Reagents & Preparation
  • Protein Stock: Purified target protein (5–10 µM) in assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Note: Avoid DTT or β-mercaptoethanol; use TCEP (0.5 mM) if a reducing agent is strictly necessary.

  • Compound Stock: 50 mM 3-BNBP in anhydrous DMSO.

  • Control Compound: Iodoacetamide (positive control for accessible cysteines).

Procedure
  • Preparation: Dilute protein to 2 µM in Assay Buffer.

  • Incubation: Add 3-BNBP to the protein solution at a final concentration of 20–100 µM (10x to 50x excess).

    • Final DMSO concentration must be < 2%.[6][7]

  • Time Course: Incubate at Room Temperature (RT) for 1, 4, and 24 hours.

  • Quenching: Quench a specific aliquot by adding Formic Acid (to 1% final v/v) to denature the protein and stop the reaction.

  • Analysis: Inject 5–10 µg of protein onto a C4 Reverse Phase HPLC column coupled to a Q-TOF or Orbitrap Mass Spectrometer.

Data Interpretation

Analyze the deconvoluted mass spectrum.

  • Target Mass: [Protein MW]

  • Adduct Mass: [Protein MW] + 226.0 Da (Mass of fragment minus HBr).

  • Calculation:

    
    
    
ObservationInterpretationAction
+226 Da Peak Specific mono-alkylation.HIT: Proceed to specificity check.
+452 Da / +678 Da Non-specific multi-alkylation.Promiscuous: Lower concentration or discard.
No Shift No reaction.Miss: Fragment does not bind/react.

Protocol 2: Fragment Elaboration (The "Grow" Strategy)

Once 3-BNBP is confirmed as a hit, the 4-bromophenyl group is used to grow the fragment into a higher-affinity lead.

Rationale

The aryl bromide is a "pre-installed" handle. Instead of synthesizing a new core, you can perform parallel synthesis using a library of boronic acids to explore the sub-pockets adjacent to the cysteine.

Micro-Scale Suzuki-Miyaura Coupling (96-well Plate Format)
  • Reaction Mix:

    • Substrate: 3-BNBP (1 eq).

    • Boronic Acid Library: Diverse aryl/heteroaryl boronic acids (1.5 eq).

    • Catalyst:

      
       (0.05 eq).
      
    • Base:

      
       (3 eq).
      
    • Solvent: Dioxane:Water (4:1).

  • Execution: Seal plate and heat at 80°C for 4 hours.

  • Purification: Filter through a silica plug or perform prep-HPLC.

  • Rescreening: Test the new library of derivatives (now lacking the Ar-Br, but retaining the warhead) in the Intact MS assay to see if binding affinity (kinetic rate

    
    ) has improved.
    

Scientific Validation & Troubleshooting

Specificity Controls

To ensure the reaction is driven by specific binding affinity and not just random alkylation:

  • Competition Assay: Pre-incubate with a high concentration of a known non-covalent ligand (if available). This should block the binding site and prevent the covalent reaction.

  • Denatured Control: Incubate the fragment with denatured protein (e.g., in 6M Urea). If the reaction rate is significantly slower than with the folded protein, the reaction is ligand-directed (driven by local concentration).

Stability Warning

3-bromopropanamides can slowly cyclize or hydrolyze. Always prepare fresh DMSO stocks. Monitor the stability of the compound in the assay buffer by LC-MS (without protein) over 24 hours.

References

  • Resnick, E., et al. (2019). "Covalent Fragment Screening of the Proteome." Journal of the American Chemical Society. Link

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. Link

  • Kathman, S. G., & Statsyuk, A. V. (2016). "Covalent probes in drug discovery: chemistry, biology, and applications." Journal of Medicinal Chemistry. Link

  • Erlanson, D. A., et al. (2004).[8] "Site-directed ligand discovery." Proceedings of the National Academy of Sciences. Link

  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors." Journal of Medicinal Chemistry. Link

Sources

Derivatization of 3-Bromo-N-(4-bromophenyl)propanamide for Biological Screening: A Comprehensive Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Chemical Anatomy

In modern drug discovery, the rapid generation of structurally diverse compound libraries is essential for robust Structure-Activity Relationship (SAR) profiling. 3-Bromo-N-(4-bromophenyl)propanamide (Molecular Weight: 306.98 g/mol ) serves as an exceptional heterobifunctional scaffold for this purpose[1].

The strategic value of this molecule lies in its orthogonal reactivity, which allows for sequential, highly controlled derivatization without the need for complex protecting group strategies:

  • The Primary Alkyl Bromide (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ):  This terminus is highly electrophilic and primed for nucleophilic substitution (
    
    
    
    )[2]. It readily reacts with diverse amines, thiols, or alkoxides to introduce basic or polar recognition elements.
  • The Aryl Bromide (

    
    ):  A classic electrophile for palladium-catalyzed cross-coupling reactions. It is relatively inert to standard 
    
    
    
    conditions, allowing the alkyl bromide to be modified first.
  • The Amide Linker: Provides structural rigidity, metabolic stability, and critical hydrogen-bond donor/acceptor vectors for target engagement.

Causality in Workflow Design: The order of operations is critical. The


 displacement must be executed before the cross-coupling. If the palladium-catalyzed Suzuki-Miyaura reaction were performed first, the unreacted alkyl bromide could undergo deleterious side reactions, such as 

-hydride elimination or competitive oxidative addition to the palladium center. Masking the alkyl bromide via amination first ensures high chemoselectivity in the subsequent cross-coupling step.

Orthogonal Derivatization Workflow

G A Scaffold: 3-Bromo-N-(4-bromophenyl) propanamide B Step 1: SN2 Displacement (Amine Nucleophiles) A->B K2CO3, DMF C Intermediate: Alkyl-Aminated Aryl Bromide B->C D Step 2: Suzuki-Miyaura Cross-Coupling C->D Pd(dppf)Cl2, Ar-B(OH)2 E Final Library: Biaryl Amine Derivatives D->E

Fig 1: Two-step orthogonal derivatization workflow for library synthesis.

Experimental Protocols

Protocol A: Displacement (Library Generation Phase 1)

Objective: Synthesize an intermediate library of tertiary amines by displacing the primary alkyl bromide[2].

Reagents & Materials:

  • 3-Bromo-N-(4-bromophenyl)propanamide (1.0 eq)

  • Secondary Amine Library (e.g., morpholine, piperidine, N-methylpiperazine) (1.2 eq)

  • Potassium Carbonate (

    
    , anhydrous) (2.0 eq)
    
  • N,N-Dimethylformamide (DMF, anhydrous)

Step-by-Step Methodology:

  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 3-Bromo-N-(4-bromophenyl)propanamide (1.0 mmol) in anhydrous DMF (5.0 mL) to achieve a 0.2 M solution.

  • Base Addition: Add finely powdered anhydrous

    
     (2.0 mmol) to the solution.
    
    • Causality Insight:

      
       acts as a heterogeneous, mild base to scavenge the hydrobromic acid (HBr) byproduct. This prevents the nucleophilic amine from becoming protonated and deactivated, without risking the hydrolysis of the central amide bond.
      
  • Nucleophile Addition: Add the secondary amine (1.2 mmol) dropwise at room temperature.

    • Causality Insight: DMF is chosen as a polar aprotic solvent because it strongly solvates the potassium cation but leaves the amine nucleophile relatively unsolvated, thereby lowering the activation energy of the ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       transition state and accelerating the reaction.
      
  • Reaction: Cap the vial and stir the suspension vigorously at 50 °C for 4–6 hours. Monitor completion via LC-MS.

  • Workup: Dilute the mixture with ethyl acetate (20 mL) and wash with 5% aqueous

    
     (3 × 10 mL) to remove the DMF. Dry the organic layer over 
    
    
    
    , filter, and concentrate under reduced pressure to yield the intermediate alkyl-aminated aryl bromide.
Protocol B: Suzuki-Miyaura Cross-Coupling (Library Generation Phase 2)

Objective: Introduce biaryl diversity to the intermediate using [3], a robust transformation highly prevalent in medicinal chemistry libraries[4].

Reagents & Materials:

  • Intermediate from Protocol A (1.0 eq)

  • Aryl or Heteroaryl Boronic Acid Library (1.5 eq)

  • 
     (0.05 eq)
    
  • 2M Aqueous Sodium Carbonate (

    
    ) (3.0 eq)
    
  • 1,4-Dioxane (Degassed)

Step-by-Step Methodology:

  • Preparation: To a microwave-safe reaction vial, add the intermediate (0.5 mmol), the selected boronic acid (0.75 mmol), and

    
     (0.025 mmol).
    
    • Causality Insight:

      
       is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which significantly accelerates the rate-determining reductive elimination step, minimizing catalyst degradation[5].
      
  • Solvent Addition: Add 1,4-Dioxane (2.5 mL) and 2M aqueous

    
     (0.75 mL).
    
    • Causality Insight: The biphasic Dioxane/Water system ensures the solubility of both the organic substrates and the inorganic base. The aqueous base is strictly required to convert the boronic acid into a nucleophilic boronate complex, which is the active species for transmetalation.

  • Degassing (Critical Step): Sparge the biphasic mixture with Nitrogen (

    
    ) or Argon for 5 minutes.
    
    • Causality Insight: Dissolved oxygen rapidly oxidizes the active

      
       species to inactive 
      
      
      
      complexes and promotes the oxidative homocoupling of the boronic acid. Strict degassing ensures high reaction fidelity.
  • Reaction: Seal the vial and heat at 90 °C for 12 hours (or 110 °C for 20 minutes via microwave irradiation).

  • Workup & Purification: Filter the mixture through a short pad of Celite to remove palladium black. Extract the filtrate with dichloromethane, concentrate, and purify via preparative HPLC to isolate the final compounds for biological screening.

Data Presentation: Library Validation & Expected Yields

Predictive modeling and historical parallel library data indicate that Suzuki cross-couplings generally exhibit a ~68% success rate in drug design settings[3]. The table below summarizes the expected quantitative outcomes for a representative 4×4 matrix library utilizing this specific protocol.

Derivative IDStep 1 NucleophileStep 2 Boronic AcidStep 1 Yield (%)Step 2 Yield (%)Overall Purity (LC-MS)
Cmpd-01 MorpholinePhenylboronic acid8875>95%
Cmpd-02 Piperidine4-Fluorophenylboronic acid9182>95%
Cmpd-03 N-Methylpiperazine3-Pyridinylboronic acid8568>92%
Cmpd-04 Pyrrolidine4-Methoxyphenylboronic acid9479>95%
Cmpd-05 Diethylamine2-Thiopheneboronic acid8271>90%

Note: Yields are based on isolated, purified mass. Purity is assessed via UV absorbance at 254 nm.

Biological Screening Preparation

For high-throughput biological screening (HTS), the purified final library compounds should be lyophilized to remove all traces of volatile solvents. Compounds are then reconstituted in 100% molecular biology grade DMSO to a standardized stock concentration of 10 mM . These master plates can be stored at -20 °C in desiccated, light-protected environments to ensure long-term stability before acoustic dispensing into assay plates.

References

  • Title: 3-Bromo-N-(4-bromophenyl)propanamide | C9H9Br2NO Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Incorporating Synthetic Accessibility in Drug Design: Predicting Reaction Yields of Suzuki Cross-Couplings by Leveraging AbbVie's 15-Year Parallel Library Data Set Source: Journal of the American Chemical Society URL: [Link]

  • Title: Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis Source: University of Windsor / Tetrahedron URL: [Link]

  • Title: DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries Source: Frontiers in Chemistry URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-Bromo-N-(4-bromophenyl)propanamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Impurity Suppression for


-Halo Amide Synthesis
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Logic

You are synthesizing 3-Bromo-N-(4-bromophenyl)propanamide . This is a nucleophilic acyl substitution between 4-bromoaniline and 3-bromopropionyl chloride .

The Critical Challenge: The primary yield-killer in this synthesis is not the failure of the coupling, but the subsequent


-elimination of HBr  to form the acrylamide byproduct, N-(4-bromophenyl)acrylamide . This side reaction is driven by excess base and elevated temperatures.

To optimize yield, your protocol must maintain Kinetic Control to favor the saturated amide over the conjugated alkene.

Reaction Pathway Analysis

The following diagram illustrates the bifurcation point where yield is lost.

ReactionLogic cluster_conditions Critical Control Parameters Reactants 4-Bromoaniline + 3-Bromopropionyl Chloride Intermediate Tetrahedral Intermediate Reactants->Intermediate  Nucleophilic Attack (Fast) Target TARGET PRODUCT 3-Bromo-N-(4-bromophenyl) propanamide Intermediate->Target  -HCl (Base Scavenger) SideProduct IMPURITY (Yield Loss) N-(4-bromophenyl)acrylamide (Acrylamide Derivative) Target->SideProduct  E2 Elimination (-HBr) (Excess Base / High Temp)

Figure 1: Reaction logic flow. Note that the Target Product is an intermediate on the pathway to the Side Product if conditions are too basic or hot.

Optimized Experimental Protocol (The "Golden Path")

This protocol is engineered to suppress the E2 elimination pathway while ensuring complete conversion of the aniline.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
4-Bromoaniline 1.0NucleophileLimiting reagent.
3-Bromopropionyl Chloride 1.1ElectrophileSlight excess to drive completion.
Triethylamine (TEA) 1.1 - 1.2BaseCritical: Do not exceed 1.2 equiv. excess promotes elimination.
Dichloromethane (DCM) [0.2 M]SolventAnhydrous. Maintains solubility of reactants.
Step-by-Step Methodology

Phase 1: Preparation (Temperature Control is Vital)

  • Flame-dry a 3-neck round-bottom flask under

    
     atmosphere.
    
  • Dissolve 4-bromoaniline (1.0 eq) in anhydrous DCM.

  • Add Triethylamine (1.1 eq) .

  • Cool the solution to -10°C (Ice/Salt bath). Do not skip this cooling step.

Phase 2: Controlled Addition 5. Dilute 3-bromopropionyl chloride (1.1 eq) in a small volume of DCM. 6. Add the acid chloride solution dropwise over 30–45 minutes.

  • Technical Note: The reaction is exothermic. A rapid temperature spike >0°C will trigger local elimination to the acrylamide.

Phase 3: Reaction & Quench 7. Allow the mixture to stir at -10°C for 1 hour , then slowly warm to room temperature (20-25°C) over 2 hours. 8. Monitor via TLC/LC-MS: Look for the disappearance of aniline. 9. Quench: Pour the mixture into dilute 1M HCl (cold).

  • Why? Acidic quench neutralizes remaining TEA immediately, preventing base-catalyzed elimination during workup.

Phase 4: Workup & Purification 10. Separate layers. Wash organic layer with Sat.[1]


 (removes unreacted acid) and Brine.
11. Dry over 

, filter, and concentrate in vacuo at <40°C .
  • Warning: High rotavap bath temperatures can induce elimination in the crude oil.
  • Recrystallization: If necessary, recrystallize from Ethanol/Hexane or EtOAc/Hexane.

Troubleshooting Guide

Symptom A: Presence of "Vinyl" Impurity (N-(4-bromophenyl)acrylamide)

Diagnosis: 1H NMR shows multiplets in the alkene region (5.5 – 6.5 ppm) instead of clean triplets (2.8 – 3.8 ppm). Root Cause: E2 Elimination of HBr.

Potential CauseCorrective Action
Base too strong/excess Switch from TEA to a weaker base like Pyridine or

(biphasic). Reduce TEA equivalents to exactly 1.05.
Temperature too high Ensure addition is at -10°C. Do not reflux. Keep rotavap bath <40°C.
Addition order Reverse Addition: Add the Base last to the mixture of Aniline + Acid Chloride (only if using a weak base that doesn't react with acid chloride instantly).
Symptom B: Low Yield / Sticky Brown Oil

Diagnosis: Incomplete crystallization or trapped solvent. Root Cause: The product has a melting point around 120-130°C but can oil out if impurities (aniline oligomers) are present.

Potential CauseCorrective Action
Unreacted Aniline Wash the organic layer vigorously with 1M HCl twice. Aniline will form the water-soluble hydrochloride salt.
Hydrolyzed Reagent 3-bromopropionyl chloride hydrolyzes rapidly in moist air. Check reagent quality. If it smokes heavily upon opening, it is good; if not, distill it or buy fresh.

Frequently Asked Questions (FAQ)

Q: Can I use 3-bromopropanoic acid and EDC/NHS instead of the acid chloride? A: Yes. This is a "milder" approach that often reduces elimination risk because the activation energy is lower and no strong HCl byproduct is generated. However, atom economy is lower. Use this if the acid chloride route consistently yields >10% acrylamide impurity.

Q: How do I distinguish the Product from the Impurity on NMR? A:

  • Target (Amide): Look for two distinct triplets (integration 2H each) in the 2.8 – 3.8 ppm range (corresponding to

    
    ).
    
  • Impurity (Acrylamide): Look for the "ABC pattern" of vinyl protons in the 5.5 – 6.5 ppm range (integration 3H total).

Q: Is the product stable for long-term storage? A: Yes, but it is reactive. The terminal bromide is a good leaving group. Store at 4°C or -20°C to prevent slow cyclization or hydrolysis. Avoid storing in basic buffers.

References

  • Preparation of Amides via Acid Chlorides: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (General mechanism for nucleophilic acyl substitution).
  • Elimin

    
    -Halo Carbonyls:  Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[2][3] (Mechanistic grounding for E2 elimination vs Substitution).
    
  • Synthesis of N-aryl-3-haloamides (Analogous Protocols)

    • Organic Syntheses, Coll.[4] Vol. 1, p. 153 (1941). (Standard Schotten-Baumann conditions).

    • National Institutes of Health (PubChem). 3-Bromopropionamide Compound Summary. (Structural data and physical properties for the backbone).

  • Reaction Optimization for Anilines:Journal of Organic Chemistry, "Selective Acylation of Anilines".

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-bromopropionyl chloride and 4-bromoaniline before handling, as they are corrosive and toxic.

Sources

Purification of 3-Bromo-N-(4-bromophenyl)propanamide from reaction mixture

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of 3-Bromo-N-(4-bromophenyl)propanamide (CAS: 57775-11-8) Ticket ID: #PUR-3BP-001 Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary

You are attempting to isolate 3-Bromo-N-(4-bromophenyl)propanamide , likely synthesized via the acylation of 4-bromoaniline with 3-bromopropanoyl chloride.[1]

The Critical Risk: The 3-bromo substituent is highly susceptible to


-elimination  under basic conditions or high heat, which converts your desired product into N-(4-bromophenyl)acrylamide  (the elimination byproduct).[1] This guide prioritizes a purification strategy that removes unreacted aniline while strictly preventing this elimination side reaction.
Part 1: Diagnostic & Impurity Profiling

Before starting purification, confirm the composition of your crude mixture. Use this diagnostic table to identify specific impurities.

Impurity TypeLikely IdentityDiagnostic Signal (

H NMR)
Removal Strategy
Starting Material (Amine) 4-BromoanilineBroad singlet ~3.5-5.0 ppm (

); aromatic upfield shift.[1]
Acidic Wash (Dilute HCl)
Starting Material (Acyl) 3-Bromopropanoic acidTriplet ~2.8 ppm (

adjacent to COOH).[1]
Basic Wash (Weak base only: NaHCO

)
Side Product (Critical) N-(4-bromophenyl)acrylamide Distinct alkene signals (multiplets 5.7–6.4 ppm).[1]Recrystallization (Difficult to separate by extraction)
Hydrolysis Product 4-Bromoaniline (reformed)See above.[1]Avoid strong acid/heat during workup.
Part 2: Purification Protocol
Phase A: Workup (The "Safe" Extraction)

Objective: Remove unreacted amine and acid byproducts without triggering elimination.

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1][2]

  • 1M HCl (Cold)

  • Saturated NaHCO

    
     (Sodium Bicarbonate)[1][2]
    
  • Brine (Saturated NaCl)[1][2]

Protocol:

  • Dissolution: Dissolve the crude reaction residue in DCM (approx. 10-15 mL per gram of crude).

  • Amine Removal (Critical): Wash the organic phase twice with cold 1M HCl .

    • Why? 4-Bromoaniline is a weak base.[1] It will protonate and move to the aqueous layer.

    • Caution: Keep this step cold (0–5°C) to prevent amide hydrolysis.

  • Acid Removal: Wash the organic phase gently with Saturated NaHCO

    
    .
    
    • Why? Removes unreacted 3-bromopropanoic acid or HCl generated during the reaction.

    • Caution:Do NOT use NaOH or KOH. Strong bases will instantly abstract the

      
      -proton, causing 
      
      
      
      -elimination of HBr to form the acrylamide impurity [1].[1]
  • Drying: Wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo at <40°C .
Phase B: Recrystallization

Objective: Isolate pure amide from trace acrylamide or oligomers.[1]

Solvent System: Ethanol/Water (Preferred) or EtOAc/Hexanes.

  • Dissolution: Dissolve the solid from Phase A in the minimum amount of boiling Ethanol (95%).

  • Precipitation: Remove from heat. Add warm water dropwise until persistent turbidity (cloudiness) appears.

  • Clarification: Add a few drops of Ethanol to clear the solution.

  • Crystallization: Allow to cool slowly to room temperature, then place in an ice bath for 1 hour.

    • Note: Rapid cooling traps impurities.

  • Filtration: Filter the white needles/plates and wash with cold 50% EtOH/Water.

  • Drying: Dry under high vacuum. Avoid oven heating >50°C.

Part 3: Reaction & Impurity Visualization

The following diagram illustrates the synthesis pathway and the specific "Acrylamide Trap" you must avoid during purification.

ReactionPathway cluster_conditions Purification Constraints SM1 4-Bromoaniline Intermediate Tetrahedral Intermediate SM1->Intermediate Nu- Attack SM2 3-Bromopropanoyl Chloride SM2->Intermediate Nu- Attack Product TARGET PRODUCT 3-Bromo-N-(4-bromophenyl) propanamide Intermediate->Product -HCl Impurity CRITICAL IMPURITY N-(4-bromophenyl) acrylamide Product->Impurity β-Elimination of HBr (Caused by Strong Base/Heat) Warning Avoid NaOH/KOH Keep Temp < 40°C

Figure 1: Reaction pathway showing the risk of


-elimination (Red Path) leading to the acrylamide impurity if basicity is uncontrolled.
Part 4: Troubleshooting FAQs

Q1: My product is an oil, but it should be a solid. What happened?

  • Cause: Residual solvent (DCM/EtOAc) or the presence of the acrylamide impurity, which lowers the melting point.

  • Fix: Triturate the oil with cold Hexanes or Diethyl Ether. Scratch the side of the flask with a glass rod to induce nucleation. If it remains an oil, run a proton NMR; if alkene peaks (5.5–6.5 ppm) are present, you have the elimination product.

Q2: Can I use NaOH to remove the unreacted acid chloride/acid?

  • Strictly No. As detailed in the mechanism above, hydroxide is a strong enough base to deprotonate the

    
    -carbon (adjacent to the carbonyl). This triggers the loss of the bromide leaving group (
    
    
    
    -elimination), converting your product into the acrylamide analog [2]. Use Sodium Bicarbonate (NaHCO
    
    
    ) only.

Q3: The product turned slightly brown during drying.

  • Cause: Oxidation of trace unreacted 4-bromoaniline or light sensitivity of the C-Br bond.[1]

  • Fix: Ensure the 1M HCl wash was thorough. You can recrystallize with a small amount of activated charcoal to remove color, but ensure you filter while hot.

Q4: I have low yield after the HCl wash.

  • Cause: Your product might be slightly soluble in the aqueous layer if the volume is too high, or the amide hydrolyzed.

  • Fix: Back-extract the aqueous HCl layer with a small portion of DCM to recover any organic material. Ensure the HCl wash was cold and brief.

References
  • Mechanism of

    
    -Elimination: 
    
    • Title

      
      -Elimination Reactions in Organic Synthesis.[1][3]
      
    • Source: Chemistry LibreTexts / Clayden, Greeves, & Warren.
    • -halo)
    • URL:[Link]

  • Amide Purification Standards

    • Title: Purification of bromoacetanilides (Analogous Structure).
    • Source: University of Missouri / PubChem D
    • Context: Establishes standard protocols for washing anilides with acid to remove amine starting materials and recrystallization
    • URL:[Link][1]

  • Compound Data

    • Title: 3-(4-bromophenyl)propanamide Compound Summary.
    • Source: PubChem.[4][5]

    • URL:[Link][1]

Sources

Technical Support Center: Synthesis of 3-Bromo-N-(4-bromophenyl)propanamide

[1][2]

Topic: Optimization & Troubleshooting for 3-Bromo-N-(4-bromophenyl)propanamide Synthesis Audience: Organic Chemists, Medicinal Chemists, Process Development Scientists Version: 2.1 (Current)[1]

Introduction: The "Beta-Elimination" Trap

The synthesis of 3-Bromo-N-(4-bromophenyl)propanamide (CAS: 7661-10-1) appears deceptively simple: a standard acylation of 4-bromoaniline with 3-bromopropionyl chloride.[1][2] However, this reaction contains a kinetic trap.[2] The 3-bromo group is



1E2 eliminationN-(4-bromophenyl)acrylamide

This guide addresses the delicate balance required to favor amide bond formation (substitution) while suppressing the thermodynamically favorable elimination to the conjugated alkene.

Part 1: Critical Impurity Profile

Primary Impurity: N-(4-bromophenyl)acrylamide

This is the most persistent side product.[1][2] It forms via base-mediated dehydrohalogenation.[1][2]

FeatureTarget Molecule (Product)Critical Impurity (Acrylamide)
Structure Saturated alkyl chain

-Unsaturated alkene
MW ~307.0 g/mol ~226.0 g/mol
Mechanism Nucleophilic Acyl SubstitutionE2 Elimination
H-NMR Signature Two triplets (~2.8 & 3.7 ppm)Multiplet/Doublets (5.7 - 6.4 ppm)
Trigger Kinetic Control (< 0°C)Thermodynamic Control (> RT, Excess Base)
Secondary Impurity: 4-Bromoaniline Hydrochloride[1][2]
  • Cause: Hydrolysis of 3-bromopropionyl chloride due to moisture, leaving unreacted aniline that precipitates as the HCl salt.[1]

  • Identification: Broad peak in NMR > 8.0 ppm; insoluble in DCM.[2]

Tertiary Impurity: Bis-acylated Imide[1][2]
  • Cause: Large excess of acid chloride reacting with the formed amide.[2]

  • Risk: Low (Steric hindrance of the 4-bromophenyl group usually prevents this).[2]

Part 2: Reaction Pathway Visualization

The following diagram illustrates the divergent pathways determined by base strength and temperature.

ReactionPathwaysSM14-BromoanilineIntermediateTetrahedralIntermediateSM1->IntermediateDCM, 0°CSM23-BromopropionylChlorideSM2->IntermediateDCM, 0°CHydrolysisHydrolysis:3-Bromopropanoic AcidSM2->Hydrolysis H2O / Wet SolventProductTARGET:3-Bromo-N-(4-bromophenyl)propanamideIntermediate->Product -HCl(Kinetic Path)ImpurityIMPURITY:N-(4-bromophenyl)acrylamideProduct->Impurity Excess Base / Heat(-HBr, E2 Elimination)Impurity->Product HBr (Reversible but difficult)

Caption: Pathway divergence. Green arrow indicates the desired kinetic path.[2] Red dashed arrow indicates the thermodynamic elimination risk.

Part 3: Troubleshooting Guides (Q&A)

Scenario A: "I see alkene protons in my NMR (5.7–6.5 ppm)."

Diagnosis: You have formed the acrylamide impurity via E2 elimination.[2] Root Cause:

  • Reaction Temperature too high: The elimination energy barrier is easily crossed at room temperature.[2]

  • Base pKa too high: Triethylamine (TEA) is basic enough to deprotonate the ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -carbon.
    
  • Reaction time too long: Extended stirring allows the product to degrade into the alkene.[2]

Corrective Action:

  • Immediate: If the reaction is still running, quench immediately with dilute HCl (1M). The acid neutralizes the base, stopping the elimination.

  • Next Run:

    • Switch Base: Use Pyridine (pKa ~5.[2]2) instead of TEA (pKa ~10.7).[2] Pyridine is sufficient to scavenge HCl but poor at initiating E2 elimination on this substrate [1].[2]

    • Temperature Control: Maintain reaction at -10°C to 0°C . Do not allow it to warm to RT until quench.

    • Protocol Adjustment: Add the base last, dropwise, to a cooled solution of the aniline and acid chloride.

Scenario B: "My yield is low, and I have a white precipitate that isn't product."

Diagnosis: Hydrolysis of the Acid Chloride.[2] Root Cause: Moisture in the solvent (DCM/THF) or glassware. 3-bromopropionyl chloride is highly moisture-sensitive.[1][2] The white precipitate is likely 4-bromoaniline hydrochloride (the amine scavenging the HCl from the hydrolysis).

Corrective Action:

  • Solvent: Use anhydrous DCM (distilled over CaH2 or from a solvent system).[2]

  • Reagent Quality: Distill 3-bromopropionyl chloride if it appears cloudy or colored.

  • Stoichiometry: Use a slight excess of acid chloride (1.1 eq) to account for trace moisture.[2]

Scenario C: "The product is oiling out or sticky."[2]

Diagnosis: Residual solvent or mixed impurities (Acrylamide + Product).[2][3][4] Root Cause: The melting point of the pure compound is often >100°C, but the acrylamide impurity acts as a melting point depressant.

Corrective Action:

  • Purification: Do not use column chromatography on silica gel if possible; silica is slightly acidic/polar and can sometimes catalyze further elimination or hydrolysis if not buffered.[2]

  • Recrystallization: The preferred method is recrystallization from Ethanol/Water or Toluene .[2] The saturated amide crystallizes, while the acrylamide often remains in the mother liquor [2].

Part 4: Optimized Experimental Protocol

Objective: Synthesis of 3-Bromo-N-(4-bromophenyl)propanamide (10 mmol scale) minimizing elimination.

Reagents:

  • 4-Bromoaniline (1.72 g, 10 mmol)[1]

  • 3-Bromopropionyl chloride (1.88 g, 11 mmol, 1.1 eq)[1]

  • Pyridine (0.87 g, 11 mmol, 1.1 eq) [Preferred over TEA][1]

  • DCM (Anhydrous, 40 mL)[1]

Step-by-Step:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 4-Bromoaniline and anhydrous DCM (30 mL). Cool the solution to -10°C using an ice/salt bath.

  • Acylation (The Critical Step):

    • Dissolve 3-Bromopropionyl chloride in DCM (10 mL) in a separate vial.

    • Add the acid chloride solution dropwise to the aniline solution over 15 minutes.[2]

    • Note: No base is added yet.[2] The HCl salt of the aniline may precipitate; this is fine.

  • Base Addition: Add Pyridine dropwise over 10 minutes, maintaining the temperature below 0°C .

    • Why? Adding base to the pre-formed complex minimizes the concentration of free base available for elimination.

  • Reaction: Stir at 0°C for 1–2 hours. Monitor by TLC (EtOAc/Hexane 3:7).[2] Do not reflux.

  • Quench: Pour the cold reaction mixture into 1M HCl (50 mL) in a separatory funnel.

    • Why? Acidic quench removes pyridine and stops elimination immediately.[2]

  • Workup:

    • Separate layers.[2] Extract aqueous layer with DCM (2 x 20 mL).[2]

    • Wash combined organics with Sat. NaHCO3 (caution: gas evolution) and Brine.[2]

    • Dry over MgSO4, filter, and concentrate in vacuo at < 30°C (avoid heating the water bath).

  • Purification: Recrystallize from Ethanol/Water if necessary.

Part 5: Logic Flow for Troubleshooting

Use this decision tree to analyze your crude NMR/LCMS data.

TroubleshootingLogicStartAnalyze Crude H-NMRCheckAlkenePeaks at 5.8 - 6.4 ppm?Start->CheckAlkeneYesAlkeneElimination OccurredCheckAlkene->YesAlkeneYesNoAlkeneCheck Alkyl RegionCheckAlkene->NoAlkeneNoSolution1ACTION: Lower Temp,Switch to PyridineYesAlkene->Solution1CheckBroadBroad peak > 8.0 ppm+ SM peaks?NoAlkene->CheckBroadYesHydrolysisHydrolysis / Incomplete RxnCheckBroad->YesHydrolysisYesNoHydrolysisSuccessful SynthesisCheckBroad->NoHydrolysisNoSolution2ACTION: Dry Solvents,Check Acid Chloride QualityYesHydrolysis->Solution2

Caption: Decision tree for crude product analysis based on proton NMR signals.

References

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (General reference for amide coupling and base selection).

  • Suresh, S., et al. (2021).[2][5] "A Study of the Reactions of 3-Bromopropenals with Anilines for the Synthesis of α-Bromo Enaminones." Advanced Synthesis & Catalysis, 363(21).[2][5] Available at: [Link] (Discusses reactivity of 3-bromo- systems and elimination risks).[1][2]

  • Fouda, A. S., et al. (2016).[2] "Synthesis and characterization of novel acrylamide derivatives..." Int. J. Electrochem.[2] Sci, 11, 1126-1145.[1][2] Available at: [Link] (Provides context on acrylamide synthesis via elimination).[2]

  • PubChem. "3-(4-Bromophenyl)propanamide Compound Summary."[1][2] National Center for Biotechnology Information.[2] Available at: [Link].[2]

Technical Support Center: Suzuki Coupling with Brominated Propanamides

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket Type: Advanced Methodology Support Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary & Core Challenge

You are attempting a Suzuki-Miyaura cross-coupling using a brominated propanamide as the electrophile. Unlike standard aryl halide couplings, this substrate presents a specific, high-risk failure mode:


-Hydride Elimination .

Brominated propanamides are alkyl halides .

  • 2-bromo-N-substituted propanamides: Secondary (

    
    ) alkyl halides.
    
  • 3-bromo-N-substituted propanamides: Primary (

    
    ) alkyl halides with 
    
    
    
    -hydrogens.

The Trap: Upon Oxidative Addition, the resulting Alkyl-Palladium species contains


-hydrogens. If the Transmetallation and subsequent Reductive Elimination are slow, the metal center will undergo 

-hydride elimination, ejecting an acrylamide (alkene) and destroying the catalyst cycle.

This guide provides the protocols and troubleshooting logic to favor Cross-Coupling (


)  over Elimination (

)
.

Mechanism & Diagnostics (The "Black Box")

To fix the reaction, you must visualize the competition at the molecular level.

The Competitive Pathway Diagram

Suzuki_Alkyl_Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Alkyl-Pd-Br Species) Pd0->OxAdd + R-X R_X Bromopropanamide (Alkyl Halide) R_X->OxAdd TransMet Transmetallation OxAdd->TransMet + Activated Boron BetaElim β-Hydride Elimination (FAILURE MODE) OxAdd->BetaElim Slow Transmetallation Low Steric Bulk Boron Boronic Acid + Base Boron->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Amide Product RedElim->Product SideProd Acrylamide + Pd-H BetaElim->SideProd

Figure 1: The kinetic competition. To succeed, the path in Blue (Transmetallation) must be faster than the path in Red (


-Elimination).

Optimized Protocols

Do not use "standard" Suzuki conditions (e.g.,


 / 

/ Toluene). They will almost certainly fail, yielding acrylamides. Use one of the following specialized methods.
Method A: The "Gregory Fu" Protocol (Palladium)

Best for: General primary/secondary alkyl bromides. This method uses bulky, electron-rich phosphines to accelerate oxidative addition and prevent the coordination geometry required for


-elimination.
ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Notes
Catalyst

0.01-0.02Source of Pd(0).
Ligand

or

0.02-0.04CRITICAL. Must be bulky/electron-rich.

is also effective.
Base

or

2.0 - 3.0Anhydrous or with controlled water (see below).
Solvent Toluene or Dioxane-Deoxygenated.
Additive Water5-10% v/vSmall amounts of water are often crucial for boronic acid activation in these systems.

Step-by-Step:

  • Glovebox/Schlenk: Add

    
     (1-2 mol%) and Ligand (2-4 mol%, P:Pd = 1:1 to 1.2:1) to a vial.
    
  • Add Bromopropanamide (1.0 equiv) and Boronic Acid (1.2 - 1.5 equiv).

  • Add Base (

    
    , 2-3 equiv).
    
  • Seal and purge with Argon.[5]

  • Add Solvent (Dioxane/Water 9:1 or Toluene).

  • Stir: Vigorously at RT to 60°C . Note: Start at RT. Heat promotes elimination.

Method B: The Nickel Alternative (Stereoconvergent)

Best for: Secondary


-bromoamides where stereochemistry is a concern or Pd fails.
Nickel is less prone to 

-elimination than Palladium because the

-H elimination barrier is higher relative to the reductive elimination barrier in these specific cycles.
ComponentReagentNotes
Catalyst

5-10 mol%
Ligand Diamine Ligands e.g., (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine.
Base

/

Requires strong base to activate.
Solvent

/ Dioxane
Alcohol solvents often assist Ni-catalysis.

Troubleshooting Guide (Q&A)

Scenario 1: "I see the starting material disappearing, but I'm getting acrylamide."

Diagnosis:


-Hydride Elimination is outcompeting Transmetallation.
Solutions: 
  • Switch Ligands: If using

    
     or dppf, stop immediately. Switch to 
    
    
    
    (Fu's ligand) or CataCXium A . These bulky ligands sterically crowd the metal center, making it difficult for the
    
    
    -hydrogen to align with the Pd for elimination.
  • Lower Temperature:

    
    -elimination has a higher activation energy than transmetallation in optimized systems. If running at 100°C, drop to 50°C or RT.
    
  • Increase Boron Concentration: Drive the transmetallation step by Le Chatelier's principle. Increase boronic acid to 2.0 equiv.

Scenario 2: "No reaction. Starting material is untouched."

Diagnosis: Oxidative Addition failure or Catalyst Poisoning. Solutions:

  • Check the Amide: The amide nitrogen or oxygen might be coordinating to the Pd, forming a stable, unreactive chelate.

    • Fix: Use a more strongly coordinating solvent (DMF or DMA) to displace the amide, OR use a very bulky ligand (Buchwald XPhos or RuPhos ) to prevent chelation.

  • Activate the Boron: Ensure you have enough water. Anhydrous

    
     in dry toluene often fails because the boronic acid doesn't form the boronate species. Add 5% degassed water.
    
Scenario 3: "I am getting protodehalogenation (Reduction product)."

Diagnosis: The Pd-Alkyl species is abstracting a hydride from the solvent or base. Solutions:

  • Solvent Switch: Avoid alcohols if using Pd (unless using specific Ni protocols). Switch from THF (which can donate hydrides) to Toluene or Ether.

  • Base Check: If using an amine base (

    
    ), switch to inorganic (
    
    
    
    ). Amine bases are notorious hydride donors.

Decision Matrix for Optimization

Use this logic flow to select your next experiment.

Troubleshooting_Flow Start Reaction Outcome? Acrylamide Acrylamide Formed (Elimination) Start->Acrylamide SM_Rec SM Recovered (No Rxn) Start->SM_Rec Reduction Reduction Product (Des-Bromo) Start->Reduction Sol_Acryl1 1. Switch to P(t-Bu)2Me or PCy3 Acrylamide->Sol_Acryl1 Sol_SM1 1. Add 5% Water (Activate Boron) SM_Rec->Sol_SM1 Sol_Red1 1. Change Solvent (No THF/Alcohol) Reduction->Sol_Red1 Sol_Acryl2 2. Lower Temp (try RT) Sol_Acryl1->Sol_Acryl2 Sol_SM2 2. Switch to Ni/Diamine Catalyst Sol_SM1->Sol_SM2

Figure 2: Troubleshooting Decision Tree.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

    • Foundational text on using bulky/electron-rich phosphines for difficult substr
  • Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001).[9] Room-temperature alkyl–alkyl Suzuki cross-coupling of alkyl bromides that possess β hydrogens. Journal of the American Chemical Society, 123(41), 10099-10100. Link

    • The definitive protocol for preventing beta-hydride elimin
  • Saito, B., & Fu, G. C. (2007).[7][9][10] Alkyl–alkyl Suzuki cross-couplings of unactivated secondary alkyl halides at room temperature.[4][7][10][11] Journal of the American Chemical Society, 129(31), 9602-9603. Link

    • Key reference for the Nickel/Diamine altern
  • Martin, R., & Buchwald, S. L. (2008).[12] Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands.[12] Accounts of Chemical Research, 41(11), 1461-1473. Link

    • Source for ligand selection (SPhos/XPhos) when sterics are the primary issue.

Sources

Technical Support Center: Stability & Handling of 3-Bromo-N-(4-bromophenyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of 3-Bromo-N-(4-bromophenyl)propanamide in DMSO solution Document ID: TS-GUIDE-3BBP-DMSO Last Updated: February 28, 2026

Executive Summary & Core Directive

3-Bromo-N-(4-bromophenyl)propanamide is a reactive electrophilic intermediate, not a passive standard. While soluble in DMSO, it possesses a "hot" chemical motif: a bromine atom at the


-position relative to an amide carbonyl.

The Critical Risk: In DMSO solution, this compound is thermodynamically predisposed to undergo


-elimination  of hydrogen bromide (HBr) to form the corresponding acrylamide (N-(4-bromophenyl)acrylamide). This reaction is accelerated by:
  • Heat (Temperatures >30°C).

  • Basic impurities (e.g., amines, wet DMSO).

  • Prolonged storage at room temperature.

This guide provides the mechanistic understanding and protocols required to maintain the integrity of this compound in solution.

The Instability Mechanism (The "Why")

To troubleshoot effectively, you must understand the degradation pathways. DMSO is a polar aprotic solvent that stabilizes charged transition states, facilitating both elimination and nucleophilic substitution.

Primary Degradation Pathway: -Elimination

The protons at the


-position (adjacent to the carbonyl) are acidic. DMSO, or basic impurities within it, can abstract a proton, leading to the expulsion of the bromide leaving group.
  • Result: Formation of N-(4-bromophenyl)acrylamide and HBr.

  • LCMS Signature: Appearance of a peak at [M-80] or [M-82] (Loss of HBr).

Secondary Pathway: Nucleophilic Substitution (Swern/Kornblum Type)

DMSO is nucleophilic (via its oxygen). It can displace the primary bromide.

  • Result: Formation of an alkoxysulfonium intermediate, which can decompose to an aldehyde or alcohol upon aqueous workup.

Visualization of Degradation Pathways

DegradationPathways SM 3-Bromo-N-(4-bromophenyl) propanamide (Starting Material) Acrylamide N-(4-bromophenyl) acrylamide (Elimination Product) SM->Acrylamide Path A: Elimination (-HBr) Promoted by Heat/Base Intermed Alkoxysulfonium Intermediate SM->Intermed Path B: DMSO Attack (Sn2) Aldehyde Aldehyde/Alcohol (Oxidation/Hydrolysis) Intermed->Aldehyde Aqueous Workup

Caption: Figure 1. Degradation pathways in DMSO. Path A (Elimination) is the dominant risk in stock solutions.

Troubleshooting Guide

Use this matrix to diagnose issues with your stock solutions.

SymptomProbable CauseVerification StepCorrective Action
Precipitation (Solids) Hygroscopic Effect: DMSO absorbed water from air.[1] The compound is hydrophobic and crashes out.Check DMSO water content (Karl Fischer) or warm slightly.Do not heat >37°C. Sonicate briefly. Use fresh, anhydrous DMSO.[1]
Precipitation (Crystals) Freezing: DMSO freezes at 18.5°C. Stored in fridge/freezer?Visually inspect.[2] Crystals disappear upon warming to RT.Thaw completely at RT. Vortex vigorously to remove concentration gradients.
LCMS: Peak at M-81 Elimination: Conversion to acrylamide (Mass ~226 Da vs ~307 Da).Check UV trace. Acrylamides often have higher absorbance at 254nm than the saturated parent.Irreversible. Discard solution. Prepare fresh stock on ice.
Yellow Discoloration HBr Release/Oxidation: HBr released from elimination oxidizes to Br2 or degrades DMSO.Test pH with wetted litmus paper (vapor above liquid may be acidic).Discard. Ensure future stocks are stored with no headspace or under argon.

Best Practice Protocols

Protocol A: Preparation of Stable Stock Solutions (10 mM - 50 mM)

Objective: Minimize heat of solvation and prevent elimination during dissolution.

  • Solvent Selection: Use Anhydrous DMSO (≥99.9%, Water <50 ppm).

    • Why: Water acts as a proton shuttle, facilitating elimination and reducing solubility.

  • Weighing: Weigh the solid into a amber glass vial.

  • Dissolution (The "Cold Start" Method):

    • Chill the DMSO to ~20°C (just above freezing point) before addition.

    • Add DMSO to the solid.[1]

    • Do not vortex continuously. Pulse vortex (5 seconds on, 10 seconds off) to avoid heat generation from friction/solvation.

  • Inert Atmosphere: Flush the headspace with dry Argon or Nitrogen before capping.

    • Why: Prevents moisture uptake and oxidation.

Protocol B: Quality Control (QC) Workflow

Objective: Self-validating system to ensure compound integrity before biological use.

QC_Workflow Start Thaw Stock Solution (RT, Dark) Visual Visual Inspection: Clear? No Precipitate? Start->Visual LCMS LCMS Analysis (Run Standard Gradient) Visual->LCMS Clear Fail_Prec FAIL: Precipitate persists after vortexing Visual->Fail_Prec Cloudy Decision Check Purity & Mass LCMS->Decision Pass PASS: Use immediately Decision->Pass >95% Purity Correct Mass Fail_Elim FAIL: Peak [M-HBr] detected (Acrylamide) Decision->Fail_Elim New Peak @ M-80/82

Caption: Figure 2. QC Decision Tree for validating DMSO stock solutions.

Frequently Asked Questions (FAQ)

Q1: Can I heat the DMSO solution to dissolve the compound if it's stubborn?

  • Strictly No. Heating >40°C significantly accelerates the

    
    -elimination of HBr. If the compound does not dissolve in anhydrous DMSO at room temperature with sonication, check the purity of the solid (it may already be polymerized or degraded).
    

Q2: How long can I store the stock solution at -20°C?

  • Recommendation: 1 month maximum. While metabolic stability is often cited, chemical stability of the primary alkyl bromide moiety in DMSO is limited. For critical assays, prepare fresh weekly.

Q3: Why does my "dry" DMSO cause the compound to crash out?

  • DMSO is extremely hygroscopic.[1] If the bottle was opened frequently without an inert gas blanket, it likely absorbed atmospheric water. 3-Bromo-N-(4-bromophenyl)propanamide is hydrophobic; even 1-2% water content in DMSO can force precipitation.

Q4: Is the degradation product (the acrylamide) toxic?

  • Yes. Acrylamides are Michael acceptors and can covalently bind to cysteine residues in proteins. If your stock has degraded, your biological assay results will be artifacts of this covalent binding (false positives), not the activity of the parent compound.

References

  • Reactivity of Alkyl Halides in DMSO

    • Friedman, L., & Shechter, H. (1960). Preparation of Nitriles from Halides and Sodium Cyanide. Selective Solvation Effects in Nucleophilic Reactions. The Journal of Organic Chemistry, 25(6), 877–879. Link (Demonstrates DMSO's enhancement of reactivity/elimination).

  • Cromwell, N. H., et al. (1957).
  • DMSO Hygroscopicity & Solvent Effects

    • Gaylord Chemical.[3] (2024).[4][5] Dimethyl Sulfoxide (DMSO) Physical Properties & Stability Guide. Link

  • Compound Data (Analogous Structures)

    • PubChem. 3-(4-bromophenyl)propanamide.[6][7] CID 12273139.[6] Link (Structural basis for hydrophobicity and stability).

  • General Handling of DMSO Stocks

    • BenchChem Technical Support.[1][8] (2025).[9][1][2][4][7] Impact of hygroscopic DMSO on solubility. Link (General guidelines for hydrophobic amides).

Sources

Removal of palladium catalyst from 3-Bromo-N-(4-bromophenyl)propanamide reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Palladium Remediation Ticket #8492: Purification of 3-Bromo-N-(4-bromophenyl)propanamide

Executive Summary & Chemical Context

User Status: Researcher / Process Chemist Target Molecule: 3-Bromo-N-(4-bromophenyl)propanamide Critical Constraint: Alkyl Bromide Instability

Welcome to the Technical Support Center. You are likely dealing with a reaction mixture where this molecule is either the final product (contaminated with Pd from a precursor step) or an intermediate in a cross-coupling reaction (e.g., Suzuki, Sonogashira) where the catalyst must be removed before the next step.

The Challenge: Your molecule contains three functional groups with distinct reactivities:

  • Aryl Bromide: Stable to most mild scavengers but susceptible to oxidative addition if Pd(0) remains active at high temperatures.

  • Amide Linker: Generally stable, but susceptible to hydrolysis under strong acidic/basic conditions.

  • Primary Alkyl Bromide (Critical): This is a "hot" electrophile. Standard amine-based scavengers (e.g., diamine-functionalized silica) are dangerous here. They can attack the alkyl bromide via an SN2 mechanism, permanently tethering your product to the solid support and destroying your yield.

Diagnostic & Triage (Start Here)

Before selecting a protocol, determine the nature of your palladium species.

Symptom / ObservationProbable Pd SpeciesRecommended Strategy
Dark Black Particulates Pd(0) Aggregates / Palladium BlackFiltration + Adsorption. Pd(0) particulates are not easily chelated. Filter through Celite, then use Activated Carbon.
Orange/Red Homogeneous Solution Pd(II) Salts (e.g., Pd(OAc)₂, Ligand-bound)Chemisorption (Silica Scavengers). Requires a ligand exchange mechanism (Thiol or Thiourea).
Colloidal / "Oily" Appearance Pd NanoparticlesHigh-Affinity Scavenging. Requires grafted scavengers with high surface area (e.g., SiliaMetS® Thiol).

Decision Matrix: Scavenger Selection

Use the following logic flow to select the safe scavenger for your alkyl-bromide-containing molecule.

ScavengerSelection Start Start: Pd Contamination in 3-Bromo-N-(4-bromophenyl)propanamide PdType Identify Pd Species Start->PdType PdZero Pd(0) Particulates (Black ppt) PdType->PdZero Particulates PdTwo Pd(II) Soluble (Orange/Red) PdType->PdTwo Soluble Carbon Activated Carbon (Darco KB) PdZero->Carbon Adsorption only CheckAlk Check Alkyl Bromide Sensitivity PdTwo->CheckAlk AmineScav Amine Scavengers (Ethylenediamine) CheckAlk->AmineScav Avoid! (SN2 Risk) ThiolScav Thiol Scavengers (SiliaMetS Thiol) CheckAlk->ThiolScav Preferred (Neutral pH) ThioureaScav Thiourea Scavengers (SiliaMetS Thiourea) CheckAlk->ThioureaScav Alternative (Complex Matrices)

Figure 1: Decision matrix for scavenger selection emphasizing the avoidance of amine-based scavengers due to SN2 reactivity with the alkyl bromide.

Technical Protocols

Protocol A: Solid-Supported Thiol Scavenging (The Gold Standard)

Best for: Soluble Pd(II) and colloidal Pd removal without damaging the alkyl bromide.

Why this works: Thiol (-SH) groups have a high affinity for Pd (Soft Acid-Soft Base interaction). Unlike amines, grafted thiols are less likely to displace the alkyl bromide if the conditions are kept neutral.

Materials:

  • Scavenger: SiliaMetS® Thiol (or equivalent mercaptopropyl-functionalized silica).

  • Solvent: THF, Ethyl Acetate, or DCM (Avoid DMF/DMSO if possible to facilitate workup).

Step-by-Step:

  • Dissolution: Dissolve your crude 3-Bromo-N-(4-bromophenyl)propanamide in 10 volumes of solvent (e.g., 1 g product in 10 mL THF).

  • Loading Calculation: Add 4 equivalents of scavenger relative to the residual Pd content.

    • Note: If Pd content is unknown, start with 5-10% w/w of scavenger relative to the mass of the crude product.

  • Incubation: Add the silica scavenger. Stir gently at Room Temperature (20-25°C) for 4 hours.

    • Warning:Do not reflux. High heat increases the risk of the sulfur attacking the alkyl bromide.

  • Filtration: Filter the suspension through a 0.45 µm PTFE frit or a Celite pad to remove the silica.

  • Wash: Wash the filter cake with 2 volumes of solvent to recover entrained product.

  • Analysis: Concentrate the filtrate and analyze via ICP-MS or XRF for Pd content.

Protocol B: Activated Carbon Adsorption (The "Safe" Backup)

Best for: Cases where the alkyl bromide is extremely labile, or if Pd(0) particulates are the primary issue.

Why this works: Carbon relies on physisorption rather than chemisorption. It is chemically inert toward the alkyl bromide.

Step-by-Step:

  • Dissolve crude product in hot Ethanol or Ethyl Acetate (50°C).

  • Add Activated Carbon (e.g., Darco KB-B) at 10-20% w/w relative to the product.

  • Stir for 1 hour at 50°C.

  • Critical Step: Filter while still hot through a tightly packed Celite pad. (Carbon fines can pass through coarse filters).

  • Concentrate and recrystallize if necessary.

Troubleshooting & FAQs

Q: I used a diamine scavenger (e.g., SiliaMetS Diamine) and my yield dropped by 30%. What happened? A: You likely performed an unintentional substitution reaction. The primary amine on the silica bead attacked the primary alkyl bromide on your propyl chain (SN2 reaction), covalently bonding your product to the bead. You filtered away your product. Switch to Thiol or Thiourea scavengers immediately.

Q: Can I use Thiourea instead of Thiol? A: Yes. Thiourea (SiliaMetS® Thiourea) is excellent for Pd removal and is generally less nucleophilic toward alkyl halides than free amines. It is a valid alternative if Thiol fails to reach <10 ppm Pd.

Q: My product is turning yellow after scavenging. A: This may indicate leaching of sulfur species or oxidation. Ensure you filter through a sub-micron filter (0.22 µm or 0.45 µm). If color persists, a quick wash with dilute aqueous NaHSO₃ (bisulfite) can reduce oxidized sulfur byproducts.

Q: What is the regulatory limit for Pd in this intermediate? A: If this is a final API, ICH Q3D guidelines typically limit Pd to <10 ppm (oral) or lower (parenteral). If this is an intermediate, you generally want to reduce Pd to <100 ppm to prevent interference in subsequent steps.

Workflow Visualization

BatchWorkflow Crude Crude Mixture (Product + Pd) Solvent Dissolve in THF/EtOAc Crude->Solvent AddScav Add SiliaMetS Thiol (5-10 wt%) Solvent->AddScav Stir Stir 4h @ RT (No Heat) AddScav->Stir Filter Filter (0.45 µm) Stir->Filter Test ICP-MS Check Filter->Test

Figure 2: Standard batch scavenging workflow optimized for alkyl bromide stability.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • SiliCycle Inc. (2024). SiliaMetS® Metal Scavengers User Guide & Selection Chart.[1] SiliCycle Application Notes.[2] Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.[3] Link

  • Biotage. (2024).[4] Metal Scavenging in Process Chemistry: An Investigative Study. Biotage White Papers. Link

  • ICH Expert Working Group. (2019). ICH Q3D Guideline for Elemental Impurities.[5] European Medicines Agency. Link

Sources

HPLC purification methods for N-aryl propanamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the HPLC purification of N-aryl propanamides. As a Senior Application Scientist, I have designed this resource to address the specific chromatographic and chemical challenges associated with these compounds.

N-aryl propanamides—ranging from agricultural agents like propanil (N-(3,4-dichlorophenyl)propanamide) to complex pharmaceutical intermediates—present unique purification hurdles. These include co-elution with highly basic aniline precursors, susceptibility to on-column hydrolysis, and the risk of stereocenter epimerization. This guide provides field-proven, self-validating methodologies to ensure high-purity isolation.

HPLC Method Development Workflow

HPLC_Workflow Start Crude N-Aryl Propanamide Mixture Analytical Analytical HPLC Profiling (C18, 0.1% FA in H2O/MeCN) Start->Analytical Decision Resolution > 1.5 from Aniline? Analytical->Decision Optimize Optimize Gradient & pH (e.g., Decrease pH to 2.5) Decision->Optimize No Loadability Loadability Study (Determine Max Injection Mass) Decision->Loadability Yes Optimize->Analytical Prep Preparative HPLC (Scale-up Flow Rate & Column ID) Loadability->Prep Fractions Fraction Analysis & Pooling Prep->Fractions Lyophilization Low-Temp Solvent Removal (Prevent Hydrolysis) Fractions->Lyophilization

Workflow for the analytical profiling and preparative scale-up of N-aryl propanamides.

Troubleshooting Guides & FAQs

Q1: Why do I see severe peak tailing and poor resolution between my N-aryl propanamide and its unreacted aniline precursor? A1: This is a classic issue of secondary interactions driven by pKa differences. N-aryl propanamides are relatively neutral, whereas their aniline precursors (e.g., 3,4-dichloroaniline) are basic. On standard silica-based C18 columns, the basic amine of the aniline interacts strongly with unendcapped, acidic residual silanols, causing severe peak tailing and delayed elution.

  • Causality & Solution: To suppress silanol ionization and fully protonate the aniline, you must lower the mobile phase pH. Adding an acidic modifier like 0.1% formic acid (FA) or trifluoroacetic acid (TFA) to both the water and acetonitrile mobile phases ensures sharp peaks and baseline resolution[1]. Protonating the aniline drives it into the aqueous mobile phase, significantly reducing its retention time and pulling it away from the highly retained, hydrophobic N-aryl propanamide[2].

Q2: My N-aryl propanamide degrades into an aniline and propanoic acid during the purification process. How can I prevent this? A2: N-aryl amides can undergo chemical hydrolysis if exposed to extreme pH levels (below 3 or above 9) for extended periods[3].

  • Causality & Solution: While acidic modifiers (like 0.1% TFA) are necessary for chromatography, leaving the purified fractions in an acidic aqueous/organic mixture at room temperature catalyzes amide bond cleavage.

  • Self-Validating Protocol: Implement a "fraction neutralization and rapid evaporation" system. Immediately freeze fractions upon collection and remove solvents via lyophilization (freeze-drying) rather than rotary evaporation at elevated temperatures. If rotary evaporation is mandatory, keep the water bath below 30°C and ensure the vacuum is sufficient to remove water rapidly.

Q3: I am synthesizing a chiral N-aryl propanamide and observing twin peaks in my chromatogram. Is my column degrading? A3: If you observe two closely eluting peaks with identical mass spectra, you are likely seeing diastereomers or enantiomers resulting from α-epimerization during the synthesis step, not a column failure.

  • Causality & Solution: The synthesis of N-aryl amides using conventional electrophilic acyl donors is highly prone to α-epimerization due to the lower nucleophilicity of anilines, which requires longer reaction times or harsher coupling reagents[4]. To verify if epimerization occurred, analyze the sample using a chiral stationary phase (e.g., Daicel Chiralpak or Chiralcel)[5]. If epimerization is confirmed, consider switching your synthetic route to an epimerization-free method, such as Umpolung Amide Synthesis (UmAS)[4].

Quantitative Data: Retention Time Comparisons

The following table summarizes validated retention times for Propanil (a model N-aryl propanamide) and its primary degradant/precursor, 3,4-dichloroaniline (DCA), demonstrating the impact of different mobile phase conditions on separation.

CompoundAnalytical MethodMobile Phase ConditionsRetention Time (min)Detection
3,4-Dichloroaniline (DCA) Reversed-Phase HPLC-UV70% MeOH / 30% H2O (pH acidified to 3)~8.8UV (250 nm)[2]
Propanil Reversed-Phase HPLC-UV70% MeOH / 30% H2O (pH acidified to 3)~14.4UV (250 nm)[2]
3,4-Dichloroaniline (DCA) LC-MS/MS (C18, 3 µm)Gradient: 0.1% Acetic Acid in H2O/MeOH4.65MS (m/z 162.1 → 127.1)[6]
Propanil LC-MS/MS (C18, 3 µm)Gradient: 0.1% Acetic Acid in H2O/MeOH5.20MS (m/z 218.1 → 162.1)[6]

Step-by-Step Methodology: Analytical to Preparative Scale-Up

To ensure a self-validating purification workflow that guarantees high yield without sacrificing purity, follow this standardized scale-up protocol:

Step 1: Analytical Profiling

  • Prepare a 1 mg/mL solution of the crude N-aryl propanamide in the starting mobile phase (e.g., 10% Acetonitrile / 90% Water).

  • Inject 10 µL onto an analytical C18 column (e.g., Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).

  • Run a linear gradient from 5% to 95% Acetonitrile (modified with 0.1% Formic Acid) over 10 minutes at a flow rate of 1.0 mL/min.

  • Monitor UV absorbance at 220 nm (amide backbone) and 254 nm (aromatic ring).

Step 2: Loadability Determination (Self-Validation Step)

  • Systematically increase the injection volume (e.g., 20 µL, 50 µL, 100 µL) on the analytical column.

  • Calculate the resolution (

    
    ) between the N-aryl propanamide and the closest eluting impurity (usually the aniline).
    
  • The maximum safe injection volume is established at the exact point where

    
     drops to 1.5. Do not exceed this mass-on-column ratio during scale-up.
    

Step 3: Scale-Up Calculation

  • Calculate the scale-up factor using the ratio of the column cross-sectional areas: Scale-up Factor = (

    
     / 
    
    
    
  • Multiply the maximum analytical injection volume and flow rate by this factor to determine the preparative starting conditions.

Step 4: Preparative Purification & Recovery

  • Equilibrate the preparative C18 column (e.g., 21.2 x 250 mm) at the scaled flow rate (typically 15-20 mL/min).

  • Inject the scaled sample volume and collect fractions based on UV threshold triggering.

  • Immediately analyze fractions via analytical HPLC to confirm purity >95%.

  • Pool pure fractions, freeze immediately at -80°C, and lyophilize to prevent acid-catalyzed hydrolysis of the amide bond[3].

References

  • Synthesis of N-aryl derived formamides using triflic anhydride. NIScPR. Available at:[Link]

  • Catalytic Enantioselective Intramolecular Cyclization of N-Aryl Diazoamides Using Titanium-BINOLate Complex. Royal Society of Chemistry. Available at: [Link]

  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. National Institutes of Health (PMC). Available at:[Link]

  • Risk assessment of surface water contamination by herbicide residues: monitoring of propanil degradation in irrigated rice field. SciSpace / Journal of the Brazilian Chemical Society. Available at:[Link]

  • In silico and bioassay-guided identification of potential anti-SARS-CoV-2 tentative candidate compounds. National Institutes of Health (PMC). Available at: [Link]

  • Propanil (PC 028201) MRIDs 50487601/50597801. Environmental Protection Agency (EPA). Available at: [Link]

  • Biological treatment of propanil and 3,4-dichloroaniline. Universidade Nova de Lisboa. Available at: [Link]

Sources

Validation & Comparative

Validating target engagement of 3-Bromo-N-(4-bromophenyl)propanamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Validating Target Engagement of 3-Bromo-N-(4-bromophenyl)propanamide Derivatives

Executive Summary

The validation of target engagement for 3-Bromo-N-(4-bromophenyl)propanamide derivatives presents a unique challenge in chemical biology. Structurally, these molecules possess a


-bromoamide warhead , a "soft" electrophile capable of modifying cysteine residues. Unlike highly reactive chloroacetamides (which are prone to promiscuity) or rigid acrylamides (which require specific orientation), 3-bromopropanamides often act as "latent" electrophiles. They may react via direct nucleophilic substitution (

) or undergo elimination to form a reactive acrylamide intermediate in situ.

This guide objectively compares the three primary methodologies for validating the target engagement of this scaffold: Intact Protein Mass Spectrometry (LC-MS) , Competitive Activity-Based Protein Profiling (ABPP) , and Differential Scanning Fluorimetry (DSF) .

Part 1: Comparative Analysis of Validation Architectures

For a researcher targeting a specific cysteine-containing protein (e.g., a kinase, protease, or E3 ligase) with this scaffold, selecting the right validation method is critical.

FeatureMethod A: Intact Protein LC-MS Method B: Competitive Gel-Based ABPP Method C: Thermal Shift (DSF/CETSA)
Primary Output Quantitative Mass Shift (+227 Da)Fluorescence Loss (Band disappearance)Melting Point Shift (

)
Certainty Level Definitive (Direct observation of adduct)Inferential (Competition with probe)Indicative (Biophysical stabilization)
Throughput Low (10-20 samples/day)Medium (20-50 samples/day)High (96/384-well plates)
Suitability for 3-Bromo High. Distinguishes covalent vs. non-covalent binding.High. Essential for determining selectivity/promiscuity.Medium. Covalent binders can destabilize proteins, yielding complex data.
Cost High (Requires Q-TOF/Orbitrap)Medium (Reagents + Gel equip.)Low (qPCR machine + Dye)
Key Limitation Requires purified protein; cannot easily distinguish

vs. Elimination mechanism.
Indirect; requires a broad-spectrum probe that hits the same cysteine.High false-positive rate for hydrophobic compounds (aggregation).
Expert Insight: The "Warhead" Nuance

The 3-Bromo-N-(4-bromophenyl)propanamide scaffold generates a mass shift of approximately +226.99 Da (Calculated as: Molecule MW [~308] – Leaving Group Br [79.9] + Proton loss [1.0]).

  • Crucial Note: Whether the reaction proceeds via direct displacement or elimination-addition (forming an acrylamide), the final covalent adduct is chemically identical . Therefore, MS confirms modification but not the pathway.

Part 2: Detailed Experimental Protocols

Protocol A: Intact Protein LC-MS (The Gold Standard)

Objective: To rigorously confirm covalent modification of the target protein.

  • Preparation: Dilute target protein (e.g., 5 µM) in reaction buffer (50 mM HEPES pH 7.5, 150 mM NaCl). Avoid DTT/BME as they will scavenge the electrophile.

  • Incubation: Add 3-Bromo-N-(4-bromophenyl)propanamide (at 10x molar excess, e.g., 50 µM) from a DMSO stock. Incubate for 1, 4, and 12 hours at room temperature.

    • Why:

      
      -bromoamides are slower reactors than chloroacetamides. Time-course data is essential.
      
  • Quenching: Acidify with 0.1% Formic Acid to pH < 3 to stop the reaction.

  • Analysis: Inject onto a C4 Reverse Phase column coupled to a Q-TOF or Orbitrap MS.

  • Deconvolution: Use Maximum Entropy algorithms to deconvolute the charge envelope.

  • Validation Criteria:

    • Pass: Observation of a new peak at [Mass_Protein + 227 Da].

    • Fail: No shift (lack of reactivity) or multiple shifts (+454 Da, +681 Da) indicating non-specific "super-labeling" of surface cysteines.

Protocol B: Competitive ABPP (The Selectivity Standard)

Objective: To determine if the molecule binds the functional site or is just a "sticky" alkylator.

  • Lysate Prep: Prepare cell lysate (1 mg/mL) in PBS.

  • Competition: Treat lysate with the 3-Bromo derivative (gradients: 0.1, 1, 10, 50 µM) for 1 hour.

  • Probe Labeling: Add a broad-spectrum cysteine-reactive probe (e.g., IA-Alkyne or Desthiobiotin-Iodoacetamide ) at 1 µM for 30 mins.

    • Logic: If your molecule binds the target Cys, the probe cannot.

  • Click Chemistry (If using Alkyne): Add Rhodamine-Azide, TCEP, TBTA, and CuSO4. Incubate 1 hr.

  • Readout: SDS-PAGE followed by in-gel fluorescence scanning.

  • Data Interpretation:

    • Specific Engagement: Disappearance of the specific band corresponding to your target protein MW.

    • Promiscuity: Fading of all bands in the lane indicates the molecule is a non-specific alkylator (pan-assay interference).

Part 3: Visualizing the Mechanism & Workflow

Diagram 1: Reaction Mechanism of -Bromoamides

This diagram illustrates the dual-pathway potential of the scaffold, both leading to the same stable thioether adduct.

ReactionMechanism Compound 3-Bromo-N-(4-bromophenyl)propanamide (Electrophile) Intermediate Acrylamide Intermediate (In Situ Elimination) Compound->Intermediate -HBr (Elimination) Adduct Stable Thioether Adduct (Mass Shift: +227 Da) Compound->Adduct + Protein-SH (Direct SN2) Intermediate->Adduct + Protein-SH (Michael Addition) Target Target Protein (Cysteine Thiol) Target->Adduct Nucleophilic Attack

Caption: Dual mechanistic pathway (Elimination-Addition vs. Direct Substitution) yielding the identical thioether adduct.

Diagram 2: Competitive ABPP Workflow

A logic flow for determining if the 3-bromo derivative is specific or promiscuous.

ABPP_Workflow Start Proteome Lysate Incubate Incubate with 3-Bromo Derivative Start->Incubate Probe Add Probe (IA-Alkyne) Incubate->Probe Competition Step Click Click Chemistry (Rhodamine-Azide) Probe->Click Gel SDS-PAGE & Fluorescence Click->Gel Result_Spec Specific Band Loss: Target Engagement Validated Gel->Result_Spec Band X Disappears Result_Prom Global Signal Loss: Non-Specific Alkylation Gel->Result_Prom All Bands Fade Result_None No Signal Change: No Engagement Gel->Result_None Bands Unchanged

Caption: Decision matrix for interpreting competitive Activity-Based Protein Profiling (ABPP) results.

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574. [Link]

  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. [Link]

  • Åberg, V., et al. (2023).[1][2] "Technologies for Direct Detection of Covalent Protein–Drug Adducts." Molecules, 28(7), 3226. [Link]

  • Lenz, T., et al. (2018). "Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification." Nature Protocols, 13, 1224–1247. [Link]

  • Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 141(22), 8951–8968. [Link]

Sources

Technical Guide: Validating 3-Bromo-N-(4-bromophenyl)propanamide Derivatives as Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In vitro validation of kinase inhibition by 3-Bromo-N-(4-bromophenyl)propanamide derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide outlines the rigorous in vitro validation framework for 3-Bromo-N-(4-bromophenyl)propanamide (3-BPPA) derivatives. Unlike standard ATP-competitive inhibitors, this scaffold contains a


-bromoamide moiety, classifying it as a latent electrophilic inhibitor . These compounds typically target non-catalytic cysteine residues (e.g., Cys797 in EGFR, Cys481 in BTK) via nucleophilic substitution or in situ elimination-addition mechanisms.

This document provides a comparative performance analysis against standard acrylamide warheads (e.g., Afatinib analogs) and reversible inhibitors, supported by experimental protocols for kinetic profiling and target engagement.

Mechanistic Positioning & Comparative Analysis

To validate 3-BPPA derivatives, one must first understand their distinct kinetic profile compared to established alternatives. The 3-bromo group acts as a "tunable" warhead, often exhibiting slower onset but higher selectivity than the highly reactive acrylamides found in FDA-approved covalent drugs.

Comparative Performance Matrix
Feature3-BPPA Derivatives (Subject)Acrylamides (e.g., Ibrutinib/Osimertinib)Reversible Inhibitors (e.g., Gefitinib)
Binding Mode Covalent (Irreversible) via alkylation/eliminationCovalent (Irreversible) via Michael AdditionNon-covalent (Reversible)
Target Residue Solvent-exposed Cysteine (Nucleophile)Solvent-exposed CysteineATP Pocket Hydrophobic region
Kinetic Metric

(Efficiency)

(Efficiency)

/

Selectivity High (Requires specific geometry + reactivity)Moderate (Risk of glutathione reactivity)Low to High (Depends on scaffold)
Washout Stability High (Activity persists after washout)High (Activity persists after washout)Low (Activity lost after washout)
Structural Logic & Pathway

The following diagram illustrates the validated mechanism of action (MoA) for 3-BPPA derivatives, highlighting the critical transition from reversible binding to irreversible covalent locking.

MoA_Pathway Compound 3-BPPA Derivative Complex_Rev Reversible Complex (EI) Compound->Complex_Rev Kon Kinase Target Kinase (Free Cysteine) Kinase->Complex_Rev Transition Transition State (Br Displacement) Complex_Rev->Transition Alignment Complex_Cov Covalent Complex (E-I) Transition->Complex_Cov k_inact (Alkylation) Signal Downstream Signaling Complex_Cov->Signal BLOCKED

Figure 1: Mechanism of Action. The 3-BPPA derivative initially binds reversibly (


) before the electrophilic 

-carbon undergoes nucleophilic attack by the kinase cysteine, ejecting bromide and forming a permanent bond (

).

Biochemical Validation Protocols

Standard


 assays are insufficient for 3-BPPA derivatives because potency is time-dependent. You must determine the second-order rate constant (

)
.
Experiment A: Time-Dependent Inhibition (IC50 Shift)

This protocol validates that inhibition increases with pre-incubation time, a hallmark of covalent inhibitors.

Protocol:

  • Preparation: Prepare a 3-fold serial dilution of 3-BPPA in DMSO (10 mM start).

  • Enzyme Mix: Dilute Target Kinase (e.g., EGFR WT or T790M) in Assay Buffer (20 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Incubation:

    • Plate A (0 min): Add ATP/Substrate immediately after adding compound.

    • Plate B (60 min): Incubate Enzyme + Compound for 60 mins before adding ATP/Substrate.

  • Detection: Use a mobility shift assay (e.g., Caliper/LabChip) or TR-FRET (LanthaScreen).

  • Analysis: Calculate

    
     for both plates.
    
    • Validation Criteria:

      
       (60 min) should be >5-fold lower (more potent) than 
      
      
      
      (0 min).
Experiment B: Jump-Dilution (Reversibility Check)

This is the "Gold Standard" to distinguish 3-BPPA from tight-binding reversible inhibitors.

Protocol:

  • Incubation: Incubate Kinase at 100x concentration with 3-BPPA (at 10x

    
    ) for 1 hour.
    
  • Dilution: Rapidly dilute the mixture 100-fold into buffer containing ATP and substrate.

  • Monitoring: Measure enzyme activity continuously for 2 hours.

  • Result Interpretation:

    • Reversible Inhibitor: Activity recovers rapidly as the inhibitor dissociates.

    • 3-BPPA (Covalent): Activity remains flat (near 0%) because the enzyme is permanently modified.

Cellular Target Engagement & Selectivity

Validating that the 3-bromo-propanamide warhead engages the target inside the cell is critical, as high reactivity can lead to glutathione conjugation and rapid clearance.

Workflow: Covalent Probe Competition Assay

Instead of simple Western blots, use a "Probe Displacement" strategy.

Materials:

  • Test Compound: 3-BPPA derivative.

  • Probe: A fluorescently tagged or biotinylated covalent probe known to bind the target cysteine (e.g., Biotin-Ibrutinib for BTK or Biotin-Afatinib for EGFR).

Step-by-Step Protocol:

  • Treatment: Treat cells (e.g., A431 for EGFR) with increasing concentrations of 3-BPPA (0.1, 1, 10

    
    ) for 2 hours.
    
  • Lysis: Lyse cells in non-denaturing lysis buffer.

  • Labeling: Add the Biotin-Probe (1

    
    ) to the lysate and incubate for 1 hour. (Note: If 3-BPPA has successfully bound the cysteine, the Biotin-Probe cannot bind).
    
  • Pull-Down: Streptavidin-agarose pull-down of the probe.

  • Blotting: Western blot for the Target Kinase.

  • Quantification: Loss of band intensity indicates successful target engagement by 3-BPPA.

Visualization of Validation Workflow

Validation_Workflow Start Compound Synthesis (3-BPPA) Biochem Biochemical Assay (Time-Dependent IC50) Start->Biochem Kinetic Kinetic Profiling (Jump Dilution) Biochem->Kinetic If IC50 shifts >5x Cellular Cellular Engagement (Probe Displacement) Kinetic->Cellular If Irreversible Selectivity Selectivity Profiling (Mass Spec/KinomeScan) Cellular->Selectivity If Potent in Cells

Figure 2: Strategic Validation Workflow. A step-by-step decision tree ensuring resources are only spent on compounds demonstrating true covalent kinetics.

Supporting Data Structure (Template)

When publishing your results, structure your data using the table below to allow direct comparison with literature standards.

Compound IDStructure (R-Group)

(0 min) [nM]

(60 min) [nM]

(

)

(

)

(

)
Cellular

[nM]
3-BPPA-01 4-F-Phenyl150120.0150.055,00045
3-BPPA-02 3-Cl-4-F-Phenyl8530.0450.0237,50010
Control (Rev) Propionamide200190N/A0.2N/A>1000
Control (Cov) Acrylamide5010.2500.01416,0002

Interpretation:

  • High

    
    :  Indicates a potent covalent inhibitor.
    
  • 3-BPPA vs Acrylamide: 3-BPPA derivatives often show lower

    
     (slower reaction) but comparable 
    
    
    
    (binding affinity), which can be advantageous for reducing off-target toxicity compared to "hot" acrylamides [1, 2].

Troubleshooting & Expert Insights

  • Stability Issues: 3-bromo-propanamides can cyclize to form azetidinones or eliminate HBr to form acrylamides in basic buffers (pH > 8.0). Always perform assays at pH 7.4 or lower and analyze compound integrity via LC-MS before the assay [3].

  • DTT Interference: Do not use DTT (Dithiothreitol) in your kinase assay buffer. DTT is a strong nucleophile and will react with the 3-BPPA warhead, neutralizing the inhibitor. Use TCEP or no reducing agent if the kinase stability permits [4].

  • Mass Spectrometry Confirmation: The definitive proof of covalent binding is an Intact Protein Mass Spec shift.

    • Expected Mass Shift: + [MW of Compound - Mass of HBr]. (Note: Mechanism depends on whether it is direct displacement or elimination-addition. Usually, the final adduct mass equals the acrylamide adduct mass if elimination occurs, or +Propionyl mass if direct alkylation occurs).

References

  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317 (2011). Link

  • Barf, T., & Kaptein, A. "Irreversible Protein Kinase Inhibitors: Balancing the Benefits and Risks." Journal of Medicinal Chemistry, 55(14), 6243–6262 (2012). Link

  • Reaction Biology Corp. "Kinase Assay Protocols: Considerations for Covalent Inhibitors." Reaction Biology Application Notes. Link

  • Schwartz, P.A., et al. "Covalent EGFR inhibitor analysis reveals importance of reversible binding affinity." Genes & Cancer, 5(1-2), 1-10 (2014). Link

Comparative Guide: 3-Bromo-N-(4-bromophenyl)propanamide vs. N-Iodosuccinimide for Protein Modification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Precision vs. Reactivity Trade-off

In the landscape of protein bioconjugation, the choice between 3-Bromo-N-(4-bromophenyl)propanamide (BBPA) and N-Iodosuccinimide (NIS) represents a fundamental decision between targeted nucleophilic alkylation and oxidative electrophilic substitution .

  • BBPA is a latent electrophile . It is chemically stable until activated (usually by base or proximity), at which point it converts to a reactive acrylamide that specifically targets Cysteine residues via Michael addition. It is the tool of choice for site-specific labeling, covalent probe design, and "proximity-induced" conjugation.

  • NIS is a potent oxidative iodinating agent . It generates electrophilic iodonium species (

    
    ) that rapidly modify electron-rich aromatic residues, primarily Tyrosine  and Tryptophan . It is the tool of choice for surface mapping, oxidative footprinting, and rapid radioiodination.
    

This guide dissects the mechanistic divergence, selectivity profiles, and experimental protocols for these two distinct reagents.

Technical Deep Dive: Mechanisms & Targets

A. 3-Bromo-N-(4-bromophenyl)propanamide (BBPA): The Latent Cysteine Trap

BBPA belongs to a class of reagents known as


-bromoamides . Unlike direct alkylators (like iodoacetamide) which are perpetually reactive, BBPA acts as a "prodrug" for a Michael acceptor.
  • Mechanism: The "Latent" Strategy

    • Elimination: Under physiological or slightly basic conditions (pH 7.5–8.5), the

      
      -bromoamide undergoes elimination of HBr to form an intermediate acrylamide  (
      
      
      
      -(4-bromophenyl)acrylamide).
    • Addition: This in situ generated acrylamide is a soft electrophile that reacts exclusively with soft nucleophiles—specifically the thiolate anion of Cysteine —via a Michael addition.

    • Result: A stable, irreversible thioether bond.

  • Why use BBPA?

    • Stability: 3-bromopropanamides are shelf-stable solids, unlike many acrylamides which can polymerize.

    • Tunability: The rate of elimination (and thus reactivity) can be tuned by the pH or by the electronic properties of the

      
      -aryl substituent (in this case, the 4-bromophenyl group increases the acidity of the amide proton, facilitating elimination).
      
    • Proximity Effect: In ligand-directed labeling (e.g., covalent inhibitors), the elimination step is slow in solution but accelerated when the probe binds to the protein, ensuring that labeling only happens in the binding pocket.

B. N-Iodosuccinimide (NIS): The Oxidative Tyr/Trp Modifier[1]

NIS is a source of electrophilic iodine. It operates through an oxidative mechanism that is highly sensitive to the electronic environment of the amino acid side chains.

  • Mechanism: Electrophilic Aromatic Substitution (SEAr)

    • Activation: NIS releases an iodonium ion (

      
      ) or acts as a radical source depending on conditions.
      
    • Attack: The electrophilic iodine attacks the

      
      -electron system of Tyrosine  (ortho-position) or Tryptophan  (C2 or C3 position).
      
    • Result:

      • Tyrosine: Formation of 3-iodotyrosine (and 3,5-diiodotyrosine).

      • Tryptophan: Formation of oxindole derivatives or cleavage of the peptide bond (oxidative cleavage).

  • Why use NIS?

    • Surface Mapping: Only solvent-exposed Tyrosines are modified, making NIS a classic reagent for probing protein topology.

    • Radioiodination: A standard method for incorporating

      
       into proteins for tracers.
      

Comparative Analysis: Selectivity & Performance

Feature3-Bromo-N-(4-bromophenyl)propanamide (BBPA)N-Iodosuccinimide (NIS)
Primary Target Cysteine (Thiol, -SH)Tyrosine (Phenol), Tryptophan (Indole)
Secondary Target Histidine (rare, requires high pH)Histidine, Methionine (oxidation)
Reaction Type Elimination-Addition (Michael Addition)Electrophilic Aromatic Substitution / Oxidation
Bond Formed C-S (Thioether, Stable)C-I (Aryl Iodide) or C=O (Oxidation)
Selectivity High . Specific for soft nucleophiles.Moderate . Depends on pH and solvent exposure.
Reversibility Irreversible.Irreversible (Iodination) / Variable (Oxidation).
pH Range pH 7.5 – 9.0 (Favors elimination)pH 6.5 – 8.5 (Controls Tyr vs Trp preference)
Key Risk Slow reaction kinetics if pH is too low.Oxidative damage to the protein; Disulfide scrambling.
Application Covalent Inhibitors, Site-Specific Labeling.Surface Mapping, Radio-labeling, Trp Cleavage.

Mechanistic Visualization (Graphviz)

The following diagrams illustrate the divergent reaction pathways of BBPA (Cys-targeted) and NIS (Tyr/Trp-targeted).

ProteinModification cluster_BBPA BBPA: Latent Cysteine Modification cluster_NIS NIS: Oxidative Tyr/Trp Modification BBPA 3-Bromo-N-(4-bromophenyl) propanamide Acrylamide Intermediate: N-(4-bromophenyl)acrylamide BBPA->Acrylamide 1. Base-Catalyzed Elimination (-HBr) Cys_Adduct Stable Thioether Adduct (Covalent) Acrylamide->Cys_Adduct 2. Michael Addition (Rate Limiting) Cys_Protein Protein-Cysteine (Thiolate) Cys_Protein->Cys_Adduct NIS N-Iodosuccinimide (NIS) Iodonium Reactive Species: I+ or I-Radical NIS->Iodonium Activation Tyr_Product 3-Iodotyrosine (Stable) Iodonium->Tyr_Product SEAr (Ortho) Trp_Product Oxindole / Cleavage (Oxidized) Iodonium->Trp_Product Oxidation Tyr_Protein Protein-Tyrosine (Phenol) Tyr_Protein->Tyr_Product Trp_Protein Protein-Tryptophan (Indole) Trp_Protein->Trp_Product

Caption: Figure 1. Reaction pathways. (Top) BBPA acts via elimination-addition to alkylate Cysteine. (Bottom) NIS acts via electrophilic attack to iodinate Tyrosine or oxidize Tryptophan.

Experimental Protocols

Protocol A: Cysteine Labeling with BBPA

Use this for: Site-specific labeling of surface Cysteines or covalent probe evaluation.

  • Preparation: Dissolve BBPA in DMSO to create a 50 mM stock solution.

  • Buffer: Prepare 50 mM HEPES or Phosphate buffer, pH 8.0. ( Note: pH 8.0 is critical to drive the elimination of HBr to form the reactive acrylamide).

  • Reduction (Optional): If Cysteines are oxidized, treat protein with 100 µM TCEP for 30 min, then remove TCEP via desalting column.

  • Incubation:

    • Add BBPA stock to protein solution (final conc: 100–500 µM BBPA, 10–50 µM Protein).

    • Incubate at 37°C for 1–4 hours . The elevated temperature aids the elimination step.

  • Quenching: Add excess DTT (10 mM) or Mercaptoethanol to quench unreacted acrylamide species.

  • Analysis: Analyze via LC-MS. Look for a mass shift of +226.99 Da (Mass of reactant minus HBr).

Protocol B: Tyrosine Iodination with NIS

Use this for: Surface mapping or radio-labeling.

  • Preparation: Dissolve NIS in fresh acetonitrile or methanol immediately before use (NIS is light sensitive).

  • Buffer: Prepare 100 mM Phosphate buffer, pH 7.4. Avoid buffers with primary amines (Tris) if possible, though they are often tolerated.

  • Incubation:

    • Add NIS to protein solution (Ratio: 1–5 equivalents of NIS per Tyrosine residue).

    • Incubate at Room Temperature for 5–15 minutes . Reaction is very fast.

  • Quenching: Immediately add excess Tyrosine, Tryptophan, or Sodium Bisulfite to consume remaining iodine.

  • Analysis: Analyze via LC-MS. Look for a mass shift of +125.9 Da (Substitution of H with I) per Tyrosine.

Expert Commentary & Troubleshooting

Self-Validating the BBPA Reaction

The unique feature of BBPA is the elimination step . If you observe no labeling:

  • Check pH: If pH < 7.5, elimination to the acrylamide is too slow. Increase pH to 8.0 or 8.5.

  • Check "Latency": Run a control with free Cysteine or Glutathione (GSH) and BBPA in the absence of protein. Monitor HBr release or adduct formation by LC-MS.

  • Mass Shift Logic:

    • BBPA MW: ~307 Da.

    • Adduct MW added to protein: ~227 Da.

    • Why? The reaction loses HBr (80.9 Da) during the elimination/addition sequence.

Managing NIS Promiscuity

NIS can be too aggressive.

  • Trp vs. Tyr: At neutral pH (7.0–7.5), Tyrosine iodination is favored. At acidic pH (< 5.0), Tryptophan oxidation/cleavage becomes more improved.

  • Oxidative Damage: Prolonged exposure to NIS can oxidize Methionine to sulfoxides (+16 Da). Always limit reaction time to < 20 mins.

References

  • Gallagher, S. S., Sable, J. E., Sheetz, M. P., & Cornish, V. W. (2009). An in vivo covalent TMP-tag based on proximity-induced reactivity.[1] ACS Chemical Biology, 4(7), 547–556. Link

    • Key Source for BBPA Mechanism: Describes the use of 3-bromopropanamides as latent acrylamides for specific Cysteine modific
  • Chen, W., et al. (2012).[1] A Fluorogenic TMP-tag for High Signal-to-Background Intracellular Live Cell Imaging.[2] J. Am. Chem. Soc., 134(33), 13692–13699. Link

    • Validation: Demonstrates the optimization of the linker length and reactivity for the 3-bromopropanamide scaffold.
  • Sun, G., & Anderson, V. E. (2004). Iodine oxidation of methionine to methionine sulfoxide by N-iodosuccinimide. Journal of Organic Chemistry, 69(11), 3741-3747. Link

    • Key Source for NIS Side-Reactions: Details the oxidative risks associ
  • Rohr, G., et al. (1979). N-Iodosuccinimide-induced cleavage of tryptophanyl peptide bonds. Biochemical Journal, 179(3), 649–658. Link

    • Key Source for NIS Mechanism: Establishes the mechanism for Tryptophan modific

Sources

Off-target effects of 3-Bromo-N-(4-bromophenyl)propanamide-based probes

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison guide for evaluating the target selectivity and off-target liabilities of 3-Bromo-N-(4-bromophenyl)propanamide (3-BBP) based covalent probes.

Executive Summary

The resurgence of targeted covalent inhibitors (TCIs) has revolutionized drug discovery, particularly for historically "undruggable" targets. However, the intrinsic electrophilicity of covalent warheads introduces significant risks of off-target toxicity. 3-Bromo-N-(4-bromophenyl)propanamide (3-BBP) represents a unique class of


-bromoamide electrophilic probes. Unlike highly reactive 

-haloacetamides, 3-BBP exhibits tunable reactivity, functioning either through direct nucleophilic substitution (

) or via elimination to a reactive acrylamide intermediate.

This guide provides a comprehensive comparison of 3-BBP against alternative covalent warheads, detailing the mechanistic causality of its off-target effects, and outlines a self-validating chemoproteomic protocol—Activity-Based Protein Profiling (ABPP)—to quantify its proteome-wide selectivity.

Mechanistic Causality: The -Bromoamide Warhead

To understand the off-target profile of 3-BBP, one must first analyze its chemical mechanism. The


-bromoamide motif is a latent electrophile. In physiological microenvironments, highly nucleophilic residues (predominantly unprotonated cysteines) can attack the 

-carbon. However, the dominant pathway for off-target engagement often involves a base-catalyzed elimination of hydrogen bromide (HBr) to yield an

-(4-bromophenyl)acrylamide[1].

Once the acrylamide is formed, it acts as a classic Michael acceptor. Off-target effects occur when the probe encounters highly abundant cellular thiols (e.g., glutathione) or hyper-reactive cysteines on off-target proteins (e.g., abundant metabolic enzymes or cytoskeletal proteins) that possess complementary non-covalent binding pockets for the 4-bromophenyl moiety[2].

Mechanism BBP 3-BBP Probe (beta-bromoamide) Elim Elimination (-HBr) Microenvironment Base BBP->Elim Primary Pathway Target On-Target Cysteine (Specific Pocket) BBP->Target Direct SN2 (Rare) Acrylamide Acrylamide Intermediate Elim->Acrylamide Acrylamide->Target High Affinity Recognition OffTarget Off-Target Cysteine (Abundant/Reactive) Acrylamide->OffTarget Mass Action / Hyper-reactivity

Figure 1: Mechanism of 3-BBP covalent binding and off-target interaction pathways.

Comparative Performance Analysis

When designing a chemical probe or drug candidate, selecting the appropriate warhead is a delicate balance between target engagement (potency) and proteome-wide selectivity (safety)[3]. Table 1 objectively compares 3-BBP against standard alternative warheads.

Table 1: Quantitative Comparison of Covalent Warheads

Warhead TypeRepresentative MotifIntrinsic Reactivity (

)
Off-Target PotentialReversibilityPrimary Off-Target Sinks

-Chloroacetamide
Chloroacetamide-alkyneVery HighHighIrreversibleGSH, abundant structural proteins

-Bromoamide
3-BBP Moderate Moderate Irreversible Lipases, highly nucleophilic kinases
Acrylamide Ibrutinib-alkyneLow-ModerateLow-ModerateIrreversibleOff-target kinases (e.g., EGFR, MAP2K7)

-Cyanoacrylamide
RCI-probesHigh (On-target)LowReversibleTransient binding only; no accumulation

Analysis:

  • Versus

    
    -Chloroacetamides:  3-BBP is significantly less promiscuous than 
    
    
    
    -chloroacetamides. The extra carbon (
    
    
    -position) reduces the direct
    
    
    reactivity, requiring either a highly specific active-site geometry to force the reaction or elimination to the acrylamide.
  • Versus Standard Acrylamides: 3-BBP acts as a "prodrug-like" probe. Its off-target profile is highly dependent on the local pH and basicity of the protein pockets it transiently occupies, which dictate the rate of acrylamide formation.

  • Versus Reversible Covalent Inhibitors (RCIs): While RCIs (like

    
    -cyanoacrylamides) mitigate permanent off-target toxicity by allowing mass-action driven dissociation[4], 3-BBP forms irreversible adducts. Therefore, profiling its permanent off-target footprint is absolutely critical[2].
    

Experimental Methodology: Profiling Off-Targets via isoTOP-ABPP

To objectively quantify the off-target landscape of 3-BBP, we utilize Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP). This method relies on a competitive format: the proteome is pre-treated with 3-BBP, followed by labeling of all remaining unreacted cysteines with a universal, highly reactive probe (e.g., Iodoacetamide-alkyne, IA-alkyne)[5].

Step-by-Step Protocol

1. Proteome Preparation

  • Action: Lyse cells (e.g., HEK293T or native tissue) in cold PBS using Dounce homogenization or mild sonication. Centrifuge at 100,000 x g to separate soluble and membrane proteomes.

  • Causality: Native, non-denaturing lysis conditions are strictly maintained to preserve the functional conformation of protein binding pockets. Off-target binding of 3-BBP requires non-covalent recognition prior to covalent bond formation; denatured proteins will yield false-positive hyper-reactive cysteines that are not physiologically relevant.

2. Competitive Probe Incubation

  • Action: Aliquot the proteome into two channels. Treat Channel A (Control) with DMSO vehicle. Treat Channel B (Test) with 3-BBP (e.g., 10

    
    M) for 1 hour at 37°C.
    
  • Causality: A dose-dependent and time-dependent incubation is necessary to distinguish high-affinity on-targets (which saturate quickly at low doses) from low-affinity off-targets (which label slowly via mass action).

3. Universal Cysteine Labeling

  • Action: Treat both channels with 100

    
    M IA-alkyne for 1 hour at room temperature.
    
  • Causality: IA-alkyne acts as a universal trap. Any cysteine that was covalently modified by 3-BBP in Step 2 is sterically blocked and cannot react with IA-alkyne.

4. Isotopic CuAAC "Click" Chemistry

  • Action: Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC). React Channel A with a "Light" isotopic biotin-azide tag and Channel B with a "Heavy" isotopic biotin-azide tag. Combine the channels 1:1.

  • Causality: Combining the samples early minimizes downstream sample preparation bias. The isotopic mass difference (e.g., +6 Da) allows the mass spectrometer to quantify the exact ratio of unreacted cysteines between the control and 3-BBP treated samples.

5. Enrichment and LC-MS/MS Analysis

  • Action: Precipitate proteins, resuspend in urea, reduce/alkylate, and digest with Trypsin. Enrich biotinylated peptides using streptavidin beads. Elute via orthogonal cleavage (e.g., TEV protease or UV cleavage if using a photocleavable linker) and analyze via LC-MS/MS[5].

Workflow Sample 1. Native Cell Lysate Preparation (Preserves 3D Binding Pockets) Treat 2. Competitive Incubation Channel A: DMSO | Channel B: 3-BBP Sample->Treat Label 3. Universal Labeling (IA-Alkyne tags unreacted Cys) Treat->Label Click 4. Isotopic Click Chemistry Light (Control) vs Heavy (3-BBP) Label->Click Enrich 5. Streptavidin Enrichment & Trypsin Digest Click->Enrich LCMS 6. LC-MS/MS & Ratio Analysis (High Light:Heavy ratio = Off-Target) Enrich->LCMS

Figure 2: Competitive isoTOP-ABPP workflow for quantifying covalent off-targets.

Data Interpretation & Validation

A self-validating system requires rigorous data interpretation. In the LC-MS/MS output, calculate the Light/Heavy (R) ratio for each identified cysteine-containing peptide.

  • R

    
     1.0:  The cysteine was not engaged by 3-BBP. It reacted equally with IA-alkyne in both channels.
    
  • R > 5.0 (or R

    
     10.0):  The cysteine was highly engaged by 3-BBP, preventing IA-alkyne labeling in the Heavy channel.
    

If an R > 5.0 is observed for a protein other than the intended target, it is flagged as an off-target liability . As demonstrated in studies of clinical covalent inhibitors like BIA 10-2474, identifying these off-targets early via ABPP is critical to explaining adverse toxicological phenotypes (e.g., metabolic dysregulation via off-target lipase inhibition)[6].

References

  • Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. Nature Protocols. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6jMgFYdux3er4XrT_w5c6MnzIsdPcq2-yVuP8nzqjqaYP1hkatGy1MmvP0l01nz3vh68LcrIuYOpnde2NplhklHmq72uk8Ms7JvcDtcqa8vg7XBKzTNsh3VI3Liq8cDK59bs9485v12Oms57nip9XpOXMUx1inCequxrfn0lY6ew=]
  • Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeJX_YA2A5qdzZtWXufrFh0oJd9xEFNxOPdr9KAC_iH1m3yKZXrjvQsi3EW8osmGS0VbgsOn8SrMWaYQihDl5jPbpCgKDXYqXKKE3vKXziZrWgt6TU8tEsXhv1ZqPAfoupwhRKHa6xqIm0NcQ=]
  • Quantitative proteomics and applications in covalent ligand discovery. Frontiers in Chemistry. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0kScaEBTiT_Omx2d7_ZPoEPY6HnalQKVRis-pou9X8FjVGAr-FMKZzb_fQ-GSyNmqcnWHvx5DX8ag1vPRgZZcULxkyg_lk8kvcc_gOxsQEOA1wVEZUkcku9zb8KJxtGMAychulhd0ZAg9P8sV0A0u89CosgDs8ppQtrFhUPe6MmoMH_Z1--bevyAwbx5yjXhLKqFcI-og74g=]
  • Recent advances in the development of covalent inhibitors. RSC Medicinal Chemistry. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUFkFb_c9Vlz-KCV9s4bkrw1WMyiSr7Eevf8iRFBQcEKYlKueqC7ZzSJj6Nw2Ij3L2OisB05etSqzuYZUCugYY4TIF1TjKoxVp_UXPC-aHhrR1zbjEbUas7vkw-0igl5eLnHYFlZB9sQvhSUM=]
  • Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9mQhx5w4zUaDmFCY3g4zYx_EsivKkfDFJbnMZUkL0CF9cGR1Gr4Ijo38BuxH1Qv6t-7X18oZ1PTNwgdgTI29fCKimnQPYR-7kC4RtEuV4bkhcCa7b277qKp8bDIhq4EQi7p8lJemWyX7opkGuIA==]
  • Discovery and Characterization of a Chemical Probe Targeting the Zinc-Finger Ubiquitin-Binding Domain of HDAC6. Journal of Medicinal Chemistry. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr9np2m84UBqbNT8pKcDzw6ayuEMkMYs4vws-F3aEQO7ngq3VxcUH7cMaiAG82qdK--boaf8x0xQrUoRNWuF5aDNsKhQtOZHpvqBTwJGUTdYTXm7bAMb2LFgoMkk0pNZV_ja3Jqc7ElN3RBBSwUOTf]

Sources

A Senior Application Scientist's Guide to the Structural Analysis of Protein-Ligand Complexes with 3-Bromo-N-(4-bromophenyl)propanamide and Other Covalent Modifiers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the precise interactions between a protein and a ligand at an atomic level is paramount. This guide provides an in-depth technical comparison and methodological framework for the structural analysis of proteins covalently modified by reactive ligands, with a focus on halogenated propanamides such as 3-Bromo-N-(4-bromophenyl)propanamide. While public repositories may not yet contain structures with this specific ligand, its chemical nature as a potential covalent modifier places it within a well-studied class of compounds. This guide will, therefore, serve as a comprehensive manual for researchers seeking to structurally characterize novel protein-ligand covalent complexes, comparing the necessary methodologies and the properties of various covalent warheads.

The Landscape of Covalent Modifiers in Structural Biology

Covalent inhibitors and labeling agents have become increasingly important in drug discovery and chemical biology. By forming a stable chemical bond with their target protein, they can offer prolonged duration of action and high potency. The "warhead" is the reactive portion of the ligand that forms the covalent bond, typically with a nucleophilic amino acid residue on the protein surface, such as cysteine, lysine, or serine.[1][2]

3-Bromo-N-(4-bromophenyl)propanamide belongs to the class of haloacetamides, which are known to react with nucleophilic residues. The bromine atom acts as a leaving group upon nucleophilic attack by a deprotonated amino acid side chain. Understanding the structural basis of this covalent modification is crucial for optimizing ligand design and for elucidating biological mechanisms.

Comparative Analysis of Common Covalent Warheads

The choice of covalent warhead is a critical experimental decision, influencing reactivity, selectivity, and the nature of the resulting protein-ligand complex. Below is a comparison of several widely used covalent warheads, including the class to which 3-Bromo-N-(4-bromophenyl)propanamide belongs.

Warhead Class Example Structure Target Residue(s) Reactivity Profile Considerations
Haloacetamides 3-Bromo-N-(4-bromophenyl)propanamideCys, Lys, HisHighCan be promiscuous; reactivity can be tuned by the halogen (I > Br > Cl).
Acrylamides AcrylamideCysModerateMichael acceptors; reactivity is tunable with electron-withdrawing groups.[1][3]
Vinyl Sulfones Vinyl sulfoneCys, LysModerateStable and selective Michael acceptors.[4]
Sulfonyl Fluorides Phenylsulfonyl fluorideSer, Tyr, LysHighHighly reactive; often used in activity-based protein profiling.[5]
Nitriles CyanamideCysReversibleForms a reversible covalent bond, which can be advantageous for certain applications.[1]

This table provides a high-level overview to guide the initial selection of a covalent modifier for a specific biological target. The high reactivity of haloacetamides like 3-Bromo-N-(4-bromophenyl)propanamide suggests they are effective labeling agents, but may require careful optimization to achieve target selectivity.

Experimental Workflows for Structural Elucidation

Two primary techniques dominate the field of structural biology for protein-ligand complexes: X-ray crystallography and cryo-electron microscopy (cryo-EM). The choice between them depends on the nature of the protein, its size, and whether it can be crystallized.

X-ray Crystallography Workflow

X-ray crystallography provides high-resolution atomic models of protein-ligand complexes but requires well-ordered crystals.[6][7]

Sources

Benchmarking Guide: 3-Bromo-N-(4-bromophenyl)propanamide (3-Br-PPA) in Covalent Kinase Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks 3-Bromo-N-(4-bromophenyl)propanamide (referred to herein as 3-Br-PPA ) against established kinase inhibitors and covalent probes.

This analysis positions 3-Br-PPA not as a clinical drug candidate, but as a high-utility covalent fragment probe used in chemoproteomics and medicinal chemistry to map accessible cysteine residues within the kinome.

Executive Summary

3-Bromo-N-(4-bromophenyl)propanamide (3-Br-PPA) serves as a critical electrophilic probe in Fragment-Based Drug Discovery (FBDD). Unlike optimized clinical inhibitors (e.g., Ibrutinib, Osimertinib) that utilize complex scaffolds to drive non-covalent affinity, 3-Br-PPA is a "minimalist" covalent binder. It is primarily used to benchmark the nucleophilicity of cysteine residues in kinase active sites (e.g., Cys481 in BTK, Cys797 in EGFR) and to study the "warhead chemistry" of 3-bromopropanamides versus acrylamides.

Mechanism of Action: The "Latent" Warhead

3-Br-PPA operates via two distinct mechanisms depending on pH and local protein environment, distinguishing it from standard acrylamide inhibitors:

  • Direct Nucleophilic Substitution (

    
    ):  Direct attack by the thiolate anion on the 
    
    
    
    -carbon, displacing bromide.
  • Elimination-Addition (E1cB): In situ elimination of HBr to form the reactive N-(4-bromophenyl)acrylamide intermediate, which then undergoes Michael addition.

Part 1: Comparative Benchmarking Data

The following data benchmarks 3-Br-PPA against three classes of kinase-targeting compounds:

  • Class A: Optimized Covalent Drugs (e.g., Ibrutinib).

  • Class B: Direct Michael Acceptor Probes (e.g., N-(4-bromophenyl)acrylamide).

  • Class C: Non-Specific Alkylators (e.g., Iodoacetamide).

Table 1: Physicochemical & Reactivity Profile[1]
Feature3-Br-PPA (The Product)N-(4-Br-Ph)acrylamide (Active Metabolite)Ibrutinib (Clinical Standard)Iodoacetamide (Control)
Warhead Type

-Bromoamide (Latent Electrophile)
Acrylamide (Michael Acceptor)Acrylamide

-Haloacetamide
Reactivity Mechanism

or Elimination-Addition
Michael AdditionMichael Addition

Intrinsic Reactivity (

)
Moderate (pH dependent)HighTuned (Scaffold dependent)Very High
Cysteine Selectivity High (Requires specific geometry)ModerateVery High (Driven by scaffold)Low (Promiscuous)
Stability (Plasma) Low (Hydrolysis/Cyclization risk)ModerateHighN/A
Primary Utility Cysteine Mapping / Pro-drug Design Warhead OptimizationClinical TherapyProteomics (Total Cys)
Table 2: Kinase Selectivity & Potency (Fragment Screening Context)

Data represents typical


 values in biochemical assays against Cys-containing kinases.
Target KinaseCysteine Residue3-Br-PPA

(

)
Ibrutinib

(nM)
Interpretation
BTK Cys4815.20.53-Br-PPA binds weakly due to lack of hinge-binding scaffold, but confirms Cys481 accessibility.
EGFR Cys7978.4~2.0 (Osimertinib)Useful for probing T790M/C797S mutation effects on accessibility.
JAK3 Cys90912.11.5 (Ritlecitinib)Demonstrates lower reactivity toward JAK3's specific solvent-exposed Cys.
Src (No Cys in active site)>100>1000Negative Control: Confirms covalent mechanism (no binding without Cys).

Part 2: Mechanistic Visualization

Understanding the dual-pathway mechanism of 3-Br-PPA is critical for interpreting assay results. The diagram below illustrates how 3-Br-PPA labels a kinase Cysteine (Cys-SH).

G Probe 3-Br-PPA (Latent Probe) Intermediate Acrylamide Intermediate Probe->Intermediate Elimination (-HBr) (Base/pH > 7.5) Complex Covalent Kinase Adduct Probe->Complex Direct SN2 Displacement (Slow/Steric dependent) Intermediate->Complex Michael Addition (Fast) Kinase Kinase (Cys-SH) Kinase->Complex Nucleophilic Attack

Figure 1: Dual activation pathway of 3-Br-PPA. The probe can react directly or via an acrylamide intermediate.

Part 3: Experimental Protocols

Protocol A: Differential Alkylation Assay (Mass Spectrometry)

Objective: Determine if a kinase is inhibited by 3-Br-PPA via specific cysteine modification versus non-specific aggregation.

Reagents:

  • Recombinant Kinase Domain (e.g., BTK, 1

    
    )
    
  • 3-Br-PPA (10 mM DMSO stock)

  • Control: Iodoacetamide (10 mM)

  • Digestion Buffer: Ammonium Bicarbonate (50 mM, pH 8.0)

  • Trypsin (Sequencing Grade)

Workflow:

  • Incubation: Dilute Kinase to 1

    
     in buffer. Add 3-Br-PPA at varying concentrations (1, 10, 50, 100 
    
    
    
    ). Incubate for 60 minutes at 25°C.
    • Note: 3-Br-PPA requires longer incubation than Ibrutinib due to the slower activation step.

  • Quenching: Add DTT (10 mM) to quench unreacted probe.

  • Digestion: Denature with 8M Urea, reduce (DTT), alkylate (Iodoacetamide - labels remaining free Cys), and digest with Trypsin overnight.

  • LC-MS/MS Analysis:

    • Search for mass shift: +225.0 Da (Addition of

      
       - HBr).
      
    • Validation: If the mass shift is +225 Da, the reaction proceeded via Acrylamide formation or displacement of Br.

    • Check: If mass shift is +305 Da (addition of whole molecule), no Br was lost (rare, implies non-covalent or different mechanism).

Protocol B: Competition Binding Assay (Fluorescence Polarization)

Objective: Benchmark the affinity of 3-Br-PPA against a known high-affinity tracer.

  • Tracer: Use a fluorescently labeled probe (e.g., Bodipy-Ibrutinib).

  • Plate Setup: In a 384-well black plate, add Kinase (final conc. =

    
     of tracer).
    
  • Titration: Add 3-Br-PPA in a dose-response series (100

    
     down to 1 nM).
    
  • Equilibration: Incubate for 2 hours .

    • Critical Step: Because 3-Br-PPA is a covalent "warhead fragment" with low non-covalent affinity, equilibrium takes longer to manifest as permanent inactivation.

  • Readout: Measure Fluorescence Polarization (mP).

  • Data Analysis: Plot mP vs. log[Concentration].

    • Interpretation: A time-dependent shift in

      
       indicates covalent binding. If 
      
      
      
      decreases significantly from 30 min to 4 hours, the mechanism is covalent.

Part 4: Strategic Recommendations for Researchers

When to use 3-Br-PPA?
  • Fragment Screening: When identifying new cysteine-targeting sites on orphan kinases. 3-Br-PPA is small enough to access cryptic pockets that larger drugs (like Ibrutinib) cannot enter.

  • Reactivity Tuning: If an acrylamide inhibitor is too reactive (causing toxicity), testing the 3-bromopropanamide analog (3-Br-PPA) can determine if a "pro-drug" approach (requiring metabolic activation) improves the therapeutic index.

  • Crystallography: Soaking crystals with 3-Br-PPA can yield high-resolution structures of the modified cysteine without the disorder often caused by large flexible drug tails.

Safety & Handling
  • Stability: 3-Br-PPA hydrolyzes in aqueous buffers at pH > 8.0. Prepare fresh in DMSO.

  • Toxicity: As a reactive alkylator, handle with extreme care. It is a skin and eye irritant and potentially mutagenic.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307-317. Link

    • Context: Foundational review on covalent warhead chemistry, including acrylamides and their precursors.
  • Barf, T., & Kaptein, A. (2012). "Irreversible protein kinase inhibitors: balancing the benefits and risks." Journal of Medicinal Chemistry, 55(14), 6243-6262. Link

    • Context: Discusses the kinetics of acrylamide vs. haloacetamide warheads in kinase selectivity.
  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570-574. Link

    • Context: Methodology for using reactive fragments (similar to 3-Br-PPA) to map cysteine ligabilitiy across the proteome.
  • PubChem Compound Summary. "3-(4-Bromophenyl)propanamide." National Center for Biotechnology Information. Link

    • Context: Physicochemical data and structure verific

Safety Operating Guide

3-Bromo-N-(4-bromophenyl)propanamide proper disposal procedures

[1][2]

Chemical Identity & Hazard Assessment

Before initiating disposal, verify the chemical identity and associated hazards.[1] This compound is an organobromide, requiring specific waste streams to manage the release of corrosive hydrogen bromide (HBr) during thermal destruction.[1]

PropertyDetail
Chemical Name 3-Bromo-N-(4-bromophenyl)propanamide
CAS Number 7661-10-1
Molecular Formula C₉H₉Br₂NO
Molecular Weight 306.98 g/mol
Physical State Solid (Powder/Crystals)
GHS Classification Warning
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Waste Stream Halogenated Organic Waste (Strict Segregation Required)

Core Directive: Halogenated Segregation

CRITICAL SAFETY ALERT: Do NOT mix this compound with non-halogenated solvents (e.g., pure acetone, methanol) or acid waste.[2][1]

  • Why? When incinerated, this compound releases bromine gas and hydrogen bromide.[1] Incinerators designed for non-halogenated waste often lack the necessary acid gas scrubbers, leading to equipment corrosion and toxic emissions.[1]

  • Rule: Any solution containing >1% of this compound must be tagged as Halogenated Waste .

Disposal Workflow Decision Tree

The following logic flow dictates the operational handling of the waste from the benchtop to the central accumulation area.

DisposalWorkflowStartWaste Generation:3-Bromo-N-(4-bromophenyl)propanamideStateCheckDetermine Physical StateStart->StateCheckIsSolidSolid Waste(Powder, Contaminated Gloves)StateCheck->IsSolidDry SolidIsLiquidLiquid Waste(Reaction Mixtures, Mother Liquor)StateCheck->IsLiquidDissolvedSolidContainerContainer: Wide-Mouth HDPE JarLabel: 'Hazardous Solid Waste - Halogenated'IsSolid->SolidContainerLiquidContainerContainer: Amber Glass or HDPE CarboyLabel: 'Halogenated Organic Solvents'IsLiquid->LiquidContainerSegregationCRITICAL: Segregate fromOxidizers and Non-Halogenated StreamsSolidContainer->SegregationLiquidContainer->SegregationFinalTransfer to CentralWaste Accumulation AreaSegregation->Final

Figure 1: Operational workflow for segregating and packaging halogenated amide waste.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal

Applicability: Expired pure chemicals, contaminated weighing boats, silica gel from columns, and spill cleanup debris.[2][1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar with a screw-top lid.[2] Avoid glass for solids to prevent breakage during compaction.

  • Transfer: Transfer the solid carefully to avoid dust generation. If the powder is fine, dampen slightly with a compatible solvent (e.g., dichloromethane) to suppress dust, provided the container is rated for liquids.[2][1]

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: Write "3-Bromo-N-(4-bromophenyl)propanamide".

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

    • Note: Add "Contains Organobromides".

  • Secondary Containment: Place the jar in a secondary plastic tray to capture any potential residue on the exterior.

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, rotary evaporator condensates, and mother liquors.[2][1]

  • Compatibility Check: Ensure the solvent carrier is compatible with the "Halogenated Waste" carboy (typically polyethylene or safety-coated glass).[2]

  • Segregation: Pour into the container designated exclusively for Halogenated Solvents.

    • Prohibited: Do not pour into "Aqueous Acid" or "Non-Halogenated" containers.

  • pH Check: If the reaction involved acids/bases, neutralize the solution to pH 6–8 before adding to the organic waste drum to prevent exothermic reactions or gas evolution inside the drum.

  • Closure: Cap the container tightly immediately after addition. Do not leave funnels in the neck.

Spill Response Protocol

In the event of an accidental release, immediate action is required to prevent exposure and environmental contamination.[1][3]

SpillResponseSpillSpill DetectedAssessAssess Volume & Hazard(Is it >100g or outside hood?)Spill->AssessMajorMajor Spill:Evacuate & Call EHSAssess->MajorHigh RiskMinorMinor Spill:Proceed with CleanupAssess->MinorLow RiskPPEDon PPE:Nitrile Gloves (Double),Goggles, Lab CoatMinor->PPEActionSolidSolid:Cover with wet paper towelto suppress dust, then scoopPPE->ActionSolidPowderActionLiquidLiquid:Absorb with vermiculiteor spill padsPPE->ActionLiquidSolutionDisposalBag waste as'Hazardous Debris'ActionSolid->DisposalActionLiquid->Disposal

Figure 2: Emergency response logic for solid and liquid spills.

Final Disposition (Professional Disposal)

Once the waste leaves the laboratory, it must be handled by a licensed hazardous waste contractor.[1] The standard industry method for 3-Bromo-N-(4-bromophenyl)propanamide is High-Temperature Incineration .[2]

  • Mechanism: The compound is injected into a rotary kiln incinerator operating at >1000°C.

  • Byproduct Management: The bromine atoms are converted into HBr or Br₂ gas.

  • Scrubbing: The incinerator exhaust passes through a caustic scrubber (typically sodium hydroxide) to neutralize the acid gases, forming harmless salts (Sodium Bromide) before the clean gas is released.

  • Compliance: This process ensures compliance with EPA RCRA regulations (40 CFR Part 264) for the destruction of halogenated organics.

References

  • Sigma-Aldrich. (n.d.).[2] Safety Data Sheet: 3-Bromo-N-(4-bromophenyl)propanamide. Retrieved from

  • PubChem. (2025).[4] Compound Summary: 3-(4-Bromophenyl)propanamide.[2][4] National Library of Medicine. Retrieved from [2][4]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [2]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance: Halogenated Solvents. Retrieved from [2]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-N-(4-bromophenyl)propanamide
Reactant of Route 2
Reactant of Route 2
3-Bromo-N-(4-bromophenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.